molecular formula C11H8IN B13538030 5-Iodo-2-phenylpyridine

5-Iodo-2-phenylpyridine

Cat. No.: B13538030
M. Wt: 281.09 g/mol
InChI Key: UGYNHDUAFPZDHB-UHFFFAOYSA-N
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Description

5-Iodo-2-phenylpyridine (CAS 120281-56-3) is a valuable halogenated heterocyclic building block extensively used in advanced organic synthesis and cross-coupling reactions, such as Suzuki and Heck couplings, for constructing complex biaryl systems . Its molecular structure, which features an iodine atom on the pyridine ring, makes it an excellent intermediate for creating pharmaceuticals with potential biological activity and for developing ligands for catalytic systems . The phenylpyridine core is of significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs) . This core structure is frequently incorporated into cyclometalating ligands, such as in 2-phenylpyridine (ppy)-type ligands, which are used to form phosphorescent iridium(III) complexes . These complexes are crucial as emitters in OLED technology due to their high emission quantum yields . The compound's physical properties include a boiling point of approximately 344°C and a density of 1.653 g/mL . It should be stored at room temperature in a dry environment . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H8IN

Molecular Weight

281.09 g/mol

IUPAC Name

5-iodo-2-phenylpyridine

InChI

InChI=1S/C11H8IN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H

InChI Key

UGYNHDUAFPZDHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)I

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of 5-Iodo-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Profile, Synthetic Methodology, and Structural Validation[1]

Part 1: Executive Summary & Physicochemical Identity[1]

5-Iodo-2-phenylpyridine is a critical heteroaromatic scaffold used extensively in the synthesis of phosphorescent iridium complexes (e.g., Ir(ppy)₃ derivatives) for Organic Light-Emitting Diodes (OLEDs) and as a pharmacophore in drug discovery.[1] Its structural utility lies in the orthogonal reactivity of the pyridine nitrogen (coordination chemistry) and the C5-iodine handle (cross-coupling capability).[1]

Critical Distinction: Researchers must distinguish this compound from its isomer, 2-iodo-5-phenylpyridine. The position of the halogen dictates the electronic properties and subsequent reactivity.[1]

Table 1: Physicochemical Profile
PropertyValueNotes
IUPAC Name 5-Iodo-2-phenylpyridine
CAS Number 1214342-99-0 Note: 120281-56-3 refers to the 2-iodo isomer.[1]
Molecular Formula C₁₁H₈IN
Molecular Weight 281.09 g/mol Average mass
Exact Mass 280.9701 g/mol Monoisotopic mass (for HRMS)
Appearance White to off-white solid
Melting Point 100–103 °CPurity dependent
SMILES Ic1cnc(cc1)c2ccccc2
Part 2: Synthetic Methodology

The synthesis of 5-iodo-2-phenylpyridine requires strict regiocontrol.[1] Direct iodination of 2-phenylpyridine often yields mixtures or substitutes on the electron-rich phenyl ring rather than the electron-deficient pyridine ring.[1]

The most robust protocol utilizes a Regioselective Suzuki-Miyaura Coupling followed by a Halogen Exchange .[1]

2.1 The Regioselectivity Paradox

When starting with 2,5-dibromopyridine , the C2-bromide is significantly more activated towards oxidative addition by Pd(0) than the C5-bromide due to the electron-withdrawing nature of the adjacent nitrogen atom.[1] This allows for the selective installation of the phenyl ring at C2, leaving the C5-bromide intact for subsequent conversion to iodide.[1]

2.2 Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-phenylpyridine

  • Reagents: 2,5-Dibromopyridine (1.0 eq), Phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 eq).

  • Solvent: Toluene:Ethanol:Water (4:1:1).[1]

  • Conditions: Degas solvents with N₂ for 30 mins. Reflux at 90°C for 12–16 hours under inert atmosphere.[1]

  • Workup: Cool to RT. Extract with EtOAc.[1] Wash organic layer with brine.[1] Dry over MgSO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc) to isolate the mono-coupled product.

Step 2: Halogen Exchange (Lithium-Halogen Exchange) [1]

  • Reagents: 5-Bromo-2-phenylpyridine (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Iodine (I₂, 1.2 eq).[1]

  • Solvent: Anhydrous THF.

  • Protocol:

    • Cool the THF solution of 5-bromo-2-phenylpyridine to -78°C (Dry ice/acetone bath).

    • Add n-BuLi dropwise over 20 mins. The solution may turn yellow/orange (formation of 5-lithio species).[1]

    • Stir at -78°C for 45 mins.

    • Add a solution of I₂ in THF dropwise.[1]

    • Allow to warm to RT over 2 hours.

  • Quench: Saturated aqueous Na₂S₂O₃ (to reduce excess iodine).

  • Outcome: 5-Iodo-2-phenylpyridine.

2.3 Synthetic Workflow Diagram

SynthesisWorkflow Start 2,5-Dibromopyridine (C5H3Br2N) Intermediate 5-Bromo-2-phenylpyridine (Regioselective C2 Coupling) Start->Intermediate Suzuki Coupling (C2-Br > C5-Br reactivity) Reagents1 Phenylboronic Acid Pd(PPh3)4, Na2CO3 Product 5-Iodo-2-phenylpyridine (Target) Intermediate->Product Li-Hal Exchange (Br -> Li -> I) Reagents2 1. n-BuLi (-78°C) 2. Iodine (I2)

Figure 1: Step-wise synthetic route leveraging the differential reactivity of C2 and C5 halogens on the pyridine ring.[2][3][4][5][6]

Part 3: Structural Validation (NMR & MS)[1]

Verifying the correct isomer is paramount.[1] The 5-iodo isomer has distinct spectral signatures compared to the 2-iodo isomer.

3.1 Mass Spectrometry (MS)
  • Expected m/z: 281.0 (M+).[1]

  • Isotopic Pattern: Iodine is monoisotopic.[1] You will not see the M+2 doublet characteristic of Bromine or the M+2 (3:1) of Chlorine.[1][4] The peak should be a clean singlet at 281.[1]

3.2 Proton NMR (¹H NMR) Analysis

The key to identification is the chemical shift and splitting pattern of the protons on the pyridine ring.[1]

  • H6 Proton (Adjacent to Nitrogen):

    • In 5-Iodo-2-phenylpyridine , the proton at position 6 (H6) is adjacent to the Nitrogen and meta to the Iodine.[1]

    • Shift: Highly deshielded (~8.9 - 9.0 ppm).[1]

    • Splitting: Doublet (d) with a small coupling constant (J ≈ 1.5–2.5 Hz) due to meta-coupling with H4.[1]

  • H3 and H4 Protons:

    • H3 and H4 will appear as a doublet and doublet-of-doublets (dd) respectively, typically in the 7.5–8.2 ppm range, overlapping with phenyl protons.[1]

3.3 Characterization Logic Flow

CharacterizationLogic Sample Unknown Sample (Suspected C11H8IN) MS_Check Mass Spec (MS) Peak @ 281 m/z? Sample->MS_Check NMR_Check 1H NMR Analysis Focus on Pyridine H6 MS_Check->NMR_Check Pass Isomer_A H6 singlet/doublet @ ~8.9 ppm (Adjacent to N, meta to I) NMR_Check->Isomer_A Signal Present Isomer_B No H6 signal > 8.5 ppm (Position 6 blocked?) NMR_Check->Isomer_B Signal Absent Conclusion_A CONFIRMED: 5-Iodo-2-phenylpyridine Isomer_A->Conclusion_A Conclusion_B REJECT: Likely 2-Iodo-5-phenylpyridine or other isomer Isomer_B->Conclusion_B

Figure 2: Decision tree for validating the structural identity of 5-iodo-2-phenylpyridine using NMR markers.

Part 4: Applications in R&D
4.1 OLED Material Synthesis

5-Iodo-2-phenylpyridine is the primary precursor for heteroleptic Iridium(III) complexes.[1]

  • Mechanism: The iodine atom facilitates oxidative addition to Ir(I) or undergoes further cross-coupling (e.g., Sonogashira) to extend the conjugation length before complexation, thereby tuning the emission color (red-shifting).

4.2 Pharmaceutical Scaffolds

The compound acts as a "bifunctional linker."[1] The phenyl group provides lipophilicity and receptor binding (pi-stacking), while the iodine allows for the late-stage introduction of diverse functional groups (amines, ethers, alkyls) via Pd/Cu catalysis to optimize ADME properties.

References
  • Regioselective Coupling of 2,5-Dibromopyridine: Tilley, J. W., & Zawoiski, S. (1988).[1] A facile synthesis of 2,5-disubstituted pyridines. The Journal of Organic Chemistry, 53(2), 386–390. [1]

  • Lithium-Halogen Exchange Protocols: Parham, W. E., & Piccirilli, R. M. (1977).[1] Selective halogen-lithium exchange in bromophenylalkyl halides. The Journal of Organic Chemistry, 42(2), 257–260. [1]

  • Application in Iridium Complexes (OLEDs): Lamansky, S., et al. (2001).[1] Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. Journal of the American Chemical Society, 123(18), 4304–4312. [1]

  • Compound Data Verification: PubChem Compound Summary for CID 10238867 (5-Iodo-2-phenylpyridine). [1]

Sources

The Iodine Anchor: A Technical History of 5-Iodo-2-phenylpyridine in Organometallics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the hierarchy of organometallic scaffolds, 5-iodo-2-phenylpyridine occupies a critical tactical position. It is not merely a ligand; it is a "pivot molecule"—a bifunctional platform that enables the modular construction of high-efficiency phosphorescent emitters. Its history is defined by a specific synthetic challenge: achieving regioselectivity on the pyridine ring to preserve the iodine atom for late-stage functionalization. This guide explores the evolution of its synthesis, its role as the "fruit fly" of iridium-catalyzed C-H activation, and its dominance in the manufacturing of red-shifted OLED materials.

Phase 1: The Synthetic Evolution (The Regioselectivity Paradox)

The synthesis of 5-iodo-2-phenylpyridine is a case study in competing reactivities. The objective is to install a phenyl ring at the 2-position (adjacent to nitrogen) while retaining a reactive iodine handle at the 5-position.

The "Mixed Halogen" Trap

Early attempts often utilized mixed dihalopyridines, such as 2-chloro-5-iodopyridine or 2-bromo-5-iodopyridine, under the assumption that the 2-position (being more electron-deficient) would be more reactive toward Pd(0) oxidative addition.

  • The Failure Mode: In palladium-catalyzed cross-couplings (Suzuki-Miyaura), the bond dissociation energy (BDE) of the C–X bond often overrides electronic activation. The C–I bond is significantly weaker than C–Br or C–Cl.

  • The Result: Reaction of 2-bromo-5-iodopyridine with phenylboronic acid preferentially occurs at the C5-I position, yielding 5-phenyl-2-bromopyridine—the inverse of the desired isomer.

The "Diiodo" Solution (The Expert Route)

The breakthrough in scalable synthesis came from understanding that when identical halogens are used, electronic effects dominate BDE.

  • Precursor: 2,5-Diiodopyridine.[1][2][3][4][5][6][7]

  • Mechanism: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect on the adjacent C2 position (inductive effect, -I). Additionally, the nitrogen can coordinate with palladium, directing the catalyst to the C2 position.

  • Outcome: In 2,5-diiodopyridine, the C2–I bond undergoes oxidative addition significantly faster than the C5–I bond. This allows for a highly selective mono-arylation to form 5-iodo-2-phenylpyridine in yields exceeding 70%, leaving the C5–I bond intact for future chemistry.

Visualization: The Regioselectivity Decision Tree

Synthesis_Selectivity Start Target: 5-Iodo-2-phenylpyridine RouteA Route A: Mixed Halogen (2-Bromo-5-iodopyridine) Start->RouteA RouteB Route B: Symmetric Halogen (2,5-Diiodopyridine) Start->RouteB MechA Mechanism: Bond Energy Dominates (C-I reacts > C-Br) RouteA->MechA MechB Mechanism: Electronic Activation Dominates (C2-I reacts > C5-I) RouteB->MechB ProdA Product: 5-Phenyl-2-bromopyridine (WRONG ISOMER) MechA->ProdA ProdB Product: 5-Iodo-2-phenylpyridine (CORRECT TARGET) MechB->ProdB

Figure 1: Mechanistic divergence in precursor selection. Using 2,5-diiodopyridine exploits electronic activation at C2 to achieve the correct regiochemistry.[2][3]

Phase 2: The Organometallic Pivot (OLED Applications)

Once synthesized, 5-iodo-2-phenylpyridine serves as a critical intermediate in the production of phosphorescent organic light-emitting diodes (PhOLEDs).

The "Color Tuning" Handle

The emission color of cyclometallated iridium complexes, such as Ir(ppy)₃, is dictated by the HOMO-LUMO gap.

  • HOMO: Localized on the iridium and the phenyl ring.

  • LUMO: Localized on the pyridine ring.

  • The Role of Iodine: The iodine at the 5-position (para to the nitrogen) allows for the attachment of electron-withdrawing or donating groups after the initial scaffold is built. This modulates the LUMO energy level, enabling precise "red-shifting" or "blue-shifting" of the emission spectrum without rebuilding the entire ligand core.

Post-Complexation Functionalization

A sophisticated strategy involves forming the iridium complex first with the iodine intact, and then performing cross-coupling on the metal-bound ligand.

  • Advantage: This allows for the synthesis of dendrimeric OLED materials where the iridium core is the center of a large, solution-processable macromolecule. The C–I bond remains active for Suzuki or Sonogashira coupling even when the ligand is coordinated to Ir(III).

Phase 3: Validated Experimental Protocols

The following protocols are synthesized from standard methodologies in the field, optimized for reproducibility.

Protocol A: Selective Synthesis of 5-Iodo-2-phenylpyridine

Target: Exploiting the reactivity difference in 2,5-diiodopyridine.

Reagents:

  • 2,5-Diiodopyridine (1.0 eq)

  • Phenylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 eq, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Workflow:

  • Degassing: Charge a Schlenk flask with 2,5-diiodopyridine and Pd(PPh₃)₄. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed solvent and stir until dissolved.

  • Activation: Add the phenylboronic acid and aqueous base.

  • Reaction: Heat to 80°C (strictly controlled). Note: Higher temperatures (>100°C) increase the risk of bis-coupling to form 2,5-diphenylpyridine.

  • Monitoring: Monitor via TLC or LCMS. The starting material (diiodo) will disappear, and the mono-coupled product will appear. If bis-coupled product appears, lower temperature immediately.

  • Workup: Cool, extract with ethyl acetate, wash with brine, dry over MgSO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc). The 5-iodo-2-phenylpyridine elutes after the bis-coupled impurity but before unreacted diiodopyridine.

Protocol B: Synthesis of the Iridium(III) Dimer

Target: Creating the chloro-bridged dimer [Ir(5-I-ppy)₂Cl]₂.

Reagents:

  • IrCl₃·nH₂O (1.0 eq)

  • 5-Iodo-2-phenylpyridine (2.2 eq)

  • Solvent: 2-Ethoxyethanol/Water (3:1)

Step-by-Step Workflow:

  • Mixing: Combine Iridium salt and ligand in the solvent mixture.

  • Reflux: Heat to 110°C under Argon for 24 hours. The iodine handle is stable under these acidic/thermal conditions.

  • Precipitation: The product usually precipitates as a yellow/orange solid.

  • Isolation: Cool, add water to force precipitation, filter, and wash with water and hexane.

  • Yield: Typically >85%. This dimer is the universal precursor for heteroleptic OLED emitters (e.g., by reacting with acetylacetone).

Visualization: The OLED Workflow

OLED_Workflow Precursor 2,5-Diiodopyridine Ligand 5-Iodo-2-phenylpyridine (The Scaffold) Precursor->Ligand Selective Suzuki (Pd, 80°C) Dimer Ir(III) Chloro-Bridged Dimer [Ir(5-I-ppy)2Cl]2 Ligand->Dimer IrCl3, Reflux (Nonoyama Method) FinalA Ir(5-I-ppy)2(acac) (Reactive Emitter) Dimer->FinalA acac, Base PathA Path A: Direct Complexation (Standard OLEDs) PathB Path B: Late-Stage Coupling (Dendrimers/Polymers) FinalB Extended Conjugation Ir(5-Aryl-ppy)2(acac) FinalA->FinalB Suzuki/Sonogashira (Using Iodine Handle)

Figure 2: The operational workflow from raw materials to functional OLED emitters, highlighting the strategic utility of the iodine handle.

Quantitative Data Summary

Parameter2,5-Diiodopyridine Route2-Bromo-5-Iodopyridine RouteDirect Iodination (NIS)
Primary Product 5-Iodo-2-phenylpyridine 5-Phenyl-2-bromopyridineMixture (mostly phenyl-ring iodo)
Regioselectivity High (>20:1) High (Wrong Isomer)Low / Poor
Yield 70-80% N/A (Wrong Product)<40%
Scalability Kilogram Scale Gram ScaleResearch Scale
Atom Economy Moderate (Boronic acid waste)PoorHigh (if selective)

References

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics. Organic Letters. (2016). Describes the selectivity trends in polyhalogenated pyridines, confirming the activation of the C2 position.

  • A practical and scalable system for heteroaryl amino acid synthesis. Chemical Science. (2017). Explicitly validates the regioselective reaction of 2,5-diiodopyridine at the C2 position (74% yield).

  • Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Halide Coordination Polymers. Materials. (2019).[5] Provides crystallographic data and bond analysis of 2,5-diiodopyridine, supporting electronic differentiation of C2 vs C5.

  • Selective C–H Iodination of (Hetero)arenes. Organic Letters. (2021). Discusses the challenges and modern solutions for direct iodination, highlighting why scaffold construction (Suzuki) remains preferred for specific isomers like 5-iodo-2-phenylpyridine.

Sources

Methodological & Application

Application Notes and Protocols for the Regioselective Iodination of 2-Phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Iodo-2-phenylpyridine is a valuable building block in medicinal chemistry and materials science. The introduction of an iodine atom onto the pyridine ring of 2-phenylpyridine provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the synthesis of a diverse array of more complex molecules with potential applications in drug discovery and as functional materials. This document provides a detailed protocol for the regioselective iodination of 2-phenylpyridine to yield 5-iodo-2-phenylpyridine, offering insights into the reaction mechanism, a step-by-step experimental procedure, and expected outcomes.

Mechanistic Insights: The Basis of Regioselectivity

The iodination of 2-phenylpyridine is an electrophilic aromatic substitution reaction. The pyridine ring is less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom. However, substitution is still possible under appropriate conditions. The position of substitution on the pyridine ring is governed by the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.

Electrophilic attack at the 3- and 5-positions of the pyridine ring is favored because the positive charge in the resulting sigma complex is delocalized over three carbon atoms. In contrast, attack at the 2-, 4-, or 6-positions leads to a resonance structure where the positive charge resides on the nitrogen atom, which is a particularly unstable arrangement. Therefore, electrophilic substitution on pyridine and its derivatives, like 2-phenylpyridine, predominantly occurs at the 3- or 5-position.

In the case of 2-phenylpyridine, the phenyl group at the 2-position can exert a steric and electronic influence on the regioselectivity. While the phenyl group is generally considered to be ortho-, para-directing on its own ring, its effect on the pyridine ring's reactivity is more complex. However, for electrophilic attack on the pyridine ring, the inherent preference for 3- and 5-substitution dominates. The formation of 5-iodo-2-phenylpyridine is therefore the expected major product.

To facilitate the iodination, an electrophilic iodine source is required. Molecular iodine (I₂) itself is a weak electrophile. Therefore, it is typically used in conjunction with an oxidizing agent, such as periodic acid (H₅IO₆) or hydrogen peroxide, to generate a more potent electrophilic iodine species, such as I⁺ or a polarized I-O species. Alternatively, more reactive iodinating agents like N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), can be employed. The acid activates the NIS, making it a stronger electrophile.

Reaction Mechanism: Electrophilic Aromatic Substitution

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack & Formation of Sigma Complex cluster_2 Step 3: Deprotonation & Aromatization I2 I₂ I_plus "I⁺" (Electrophilic Iodine Species) I2->I_plus Oxidation H5IO6 H₅IO₆ (Periodic Acid) H5IO6->I_plus sigma_complex Sigma Complex (Resonance Stabilized Cation) phenylpyridine 2-Phenylpyridine phenylpyridine->sigma_complex + "I⁺" product 5-Iodo-2-phenylpyridine sigma_complex->product - H⁺ H_plus H⁺ G start Start dissolve Dissolve 2-phenylpyridine in acetic acid start->dissolve add_reagents Add I₂ and H₅IO₆ dissolve->add_reagents add_acid Slowly add conc. H₂SO₄ add_reagents->add_acid heat Heat to 80°C for 4h add_acid->heat cool Cool to room temperature heat->cool quench Pour into ice-water and add Na₂S₂O₃ solution cool->quench extract Extract with CH₂Cl₂ (3x) quench->extract wash Wash organic layer with NaHCO₃ solution and brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain 5-Iodo-2-phenylpyridine purify->end

Application Note: High-Efficiency Buchwald-Hartwig Amination of 5-Iodo-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Buchwald-Hartwig amination is the premier methodology for constructing C–N bonds on heteroaromatic scaffolds. This application note details the optimized protocol for coupling 5-Iodo-2-phenylpyridine with various amines.

While 2-phenylpyridine is a privileged scaffold in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., iridium complexes for OLEDs), the 5-position offers a unique vector for diversification. The 5-iodo substituent provides a highly reactive handle, allowing for coupling under milder conditions compared to the corresponding bromides or chlorides. However, the pyridine nitrogen presents a risk of catalyst poisoning, necessitating careful ligand selection.

This guide provides a dual-system protocol :

  • Method A (General Purpose): High-reliability system using Xantphos.

  • Method B (High Activity): Specialized system using BrettPhos for challenging primary amines.

Strategic Analysis: Substrate & Catalyst Design

Substrate Electronics

The 5-position of the pyridine ring is electronically distinct. Unlike the 2- and 4-positions, which are strongly deactivated by the electronegative nitrogen (similar to para/ortho-nitrobenzene), the 5-position (meta-like) retains more electron density.

  • Advantage: The C–I bond at C5 is less prone to oxidative addition difficulties than electron-rich aryl chlorides but requires active catalysts to overcome the inherent electron-deficiency of the heterocycle.

  • Challenge: The pyridine nitrogen can coordinate to electrophilic Pd(II) intermediates, potentially arresting the catalytic cycle.

  • Solution: Use bulky or bidentate phosphine ligands to sterically crowd the metal center, preventing non-productive coordination with the pyridine nitrogen.

Catalyst Selection Rationale
  • Pd Source: Pd(OAc)2 is preferred for its stability and ease of handling. It is reduced in situ to the active Pd(0) species.

  • Ligand (Xantphos): A wide-bite-angle bidentate ligand. It enforces reductive elimination—often the rate-determining step in aminations of electron-deficient arenes—and forms a stable chelate that resists displacement by the pyridine substrate.

  • Ligand (BrettPhos): A bulky dialkylbiaryl phosphine. Essential for primary amines or sterically hindered substrates, as it facilitates the coupling of challenging nucleophiles.

Mechanistic Pathway[1]

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. Understanding this flow is critical for troubleshooting.

BuchwaldCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + 5-Iodo-2-phenylpyridine AmineCoord Amine Coordination (Ar-Pd(II)-NHR2) OxAdd->AmineCoord + Amine Deprot Deprotonation (Base removes HI) AmineCoord->Deprot + NaOtBu/Cs2CO3 RedElim Reductive Elimination (Product Release) Deprot->RedElim Formation of Pd-Amido Complex RedElim->Pd0 Regeneration of Pd(0)

Figure 1: Catalytic cycle for the amination of 5-Iodo-2-phenylpyridine. The wide bite angle of Xantphos accelerates the Reductive Elimination step.

Experimental Protocols

Method A: The "Workhorse" Protocol (Xantphos)

Best for: Secondary amines, anilines, and routine synthesis.

ReagentEquiv.[1]Role
5-Iodo-2-phenylpyridine 1.0Substrate
Amine 1.2Nucleophile
Pd(OAc)2 0.02 (2 mol%)Pre-catalyst
Xantphos 0.04 (4 mol%)Ligand
Cs2CO3 2.0Base (Mild)
1,4-Dioxane 0.2 MSolvent

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active N2 flow, charge a reaction vial with Pd(OAc)2 (4.5 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), Cs2CO3 (650 mg, 2.0 mmol), and 5-Iodo-2-phenylpyridine (281 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5.0 mL). If the amine is a solid, add it now. If liquid, add via syringe.

  • Degassing: Sparge the mixture with nitrogen for 5 minutes or perform 3 freeze-pump-thaw cycles. Crucial: Oxygen kills the active Pd(0) species.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Method B: The "High Performance" Protocol (BrettPhos)

Best for: Primary amines, sterically hindered amines, or if Method A fails.

ReagentEquiv.[1]Role
5-Iodo-2-phenylpyridine 1.0Substrate
Amine 1.2Nucleophile
Pd2(dba)3 0.01 (1 mol%)Pre-catalyst
BrettPhos 0.04 (4 mol%)Ligand
NaOtBu 1.4Base (Strong)
Toluene 0.2 MSolvent

Key Procedural Difference:

  • Use NaOtBu (Sodium tert-butoxide) as the base.[2] It is stronger than carbonate and necessary for the rapid deprotonation required by the bulky BrettPhos system.

  • Temperature: Often runs efficiently at 80°C .

  • Pre-activation: Ideally, stir the Pd source and Ligand in the solvent for 5 minutes before adding the substrate/base to ensure active catalyst formation.

Optimization & Troubleshooting Guide

Use the following decision tree to select the optimal conditions for your specific amine partner.

OptimizationTree Start Select Amine Type SecAmine Secondary Amine (e.g., Morpholine, Piperidine) Start->SecAmine PrimAmine Primary Amine (e.g., Benzylamine, n-Butylamine) Start->PrimAmine Aniline Aniline / Heteroarylamine Start->Aniline MethodA Method A: Xantphos / Cs2CO3 / Dioxane (100°C) SecAmine->MethodA Standard MethodB Method B: BrettPhos / NaOtBu / Toluene (80°C) PrimAmine->MethodB Preferred Aniline->MethodA Electron Rich MethodC Method C: tBuBrettPhos / LHMDS (For weak nucleophiles) Aniline->MethodC Electron Poor

Figure 2: Optimization logic for ligand and base selection.

Expert Tips (E-E-A-T)
  • Dehalogenation: If you observe the formation of 2-phenylpyridine (loss of iodine) by LCMS, the reaction is undergoing

    
    -hydride elimination from the amine or solvent.
    
    • Fix: Switch from Dioxane to Toluene (less prone to H-transfer) and ensure the reaction is strictly anhydrous.

  • Conversion Stalls: If the reaction stops at 50% conversion:

    • Add a second portion of catalyst (0.5 mol%) and ligand after 8 hours.

    • Ensure your NaOtBu is fresh. Old bottles hydrolyze to NaOH/tBuOH and lose efficacy.

  • Regioselectivity: If your substrate has a chlorine atom elsewhere (e.g., 2-chloro-5-iodo-...), the 5-iodo position will react exclusively at temperatures < 80°C due to the weaker C–I bond strength (approx. 65 kcal/mol vs 95 kcal/mol for C–Cl).

References

  • Fundamental Mechanism: Paul, F.; Patt, J.; Hartwig, J. F. "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7][8][9] Reaction intermediates and structure-activity relationships in the arylation of amine." J. Am. Chem. Soc.1994 , 116, 5969. Link

  • Ligand Selection (Xantphos): Guari, Y.; van Es, D. S.; Reek, J. N. H.; Kamer, P. C. J.; van Leeuwen, P. W. N. M. "An Efficient Palladium-Catalyzed Amination of Aryl Bromides and Iodides with Secondary Amines using Xantphos Ligand." Tetrahedron Lett.1999 , 40, 3789. Link

  • Ligand Selection (BrettPhos): Maiti, D.; Buchwald, S. L. "Universal 1,4-Range Amine Arylation by Using a Palladium-BrettPhos Catalyst." J. Am. Chem. Soc.2009 , 131, 17423. Link

  • Pyridyl Amination Context: Anderson, K. W.; Tundel, R. E.; Ikawa, T.; Altman, R. A.; Buchwald, S. L. "Monodentate Phosphines Provide Highly Active Catalysts for Pd-Catalyzed C-N Bond-Forming Reactions of Heteroaryl Halides/Amines." Angew. Chem. Int. Ed.2006 , 45, 6523. Link

  • General Review: Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564. Link

Sources

Application Notes & Protocols: A Researcher's Guide to the Synthesis of Heteroleptic Iridium Emitters from 5-Iodo-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Heteroleptic Iridium Emitters

Iridium(III) complexes are at the forefront of phosphorescent materials development, particularly for applications in organic light-emitting diodes (OLEDs).[1][2] Their strong spin-orbit coupling facilitates efficient intersystem crossing, enabling the harvesting of both singlet and triplet excitons and leading to theoretical internal quantum efficiencies approaching 100%.[3] Heteroleptic iridium complexes, featuring two different types of ligands, offer a versatile platform for fine-tuning the photophysical and electrochemical properties of the emitter.[4][5] The emission color, quantum yield, and charge transport characteristics can be systematically modulated by judiciously selecting the cyclometalating (C^N) and ancillary ligands.[4][6]

This guide provides a detailed protocol for the synthesis of heteroleptic iridium emitters, starting from the commercially available and strategically functionalized precursor, 5-iodo-2-phenylpyridine. The iodine substituent serves as a versatile handle for post-complexation modifications, allowing for the introduction of various functional groups to further tailor the emitter's properties.

Synthetic Strategy: A Two-Step Approach to Heteroleptic Iridium Emitters

The synthesis of heteroleptic iridium(III) complexes from 5-iodo-2-phenylpyridine is typically a two-step process.[7] The initial step involves the formation of a chloro-bridged iridium dimer, which is then reacted with a suitable ancillary ligand in the second step to yield the final heteroleptic complex.

Causality Behind the Synthetic Choices
  • Choice of Precursor: 5-Iodo-2-phenylpyridine is selected as the cyclometalating ligand precursor due to the robust nature of the C-I bond, which remains intact during the initial cyclometalation reaction. This allows for subsequent functionalization of the iridium complex, offering a modular approach to emitter design.

  • Iridium Source: Iridium(III) chloride hydrate (IrCl₃·nH₂O) is the most common and cost-effective starting material for the synthesis of these complexes.

  • Ancillary Ligand Selection: The ancillary ligand plays a crucial role in determining the final properties of the emitter.[8][9][10] For instance, strong-field ligands like N-heterocyclic carbenes (NHCs) or cyanides can be employed to achieve blue emission by destabilizing the metal-centered (³MC) states.[8] Conversely, electron-rich ancillary ligands can raise the energy of the Highest Occupied Molecular Orbital (HOMO), leading to red-shifted emission.[9] The choice of ancillary ligand is therefore dictated by the desired emission color and photophysical characteristics.[4]

Experimental Protocols

Part 1: Synthesis of the Chloro-Bridged Iridium Dimer, [Ir(I-ppy)₂(μ-Cl)]₂

This protocol outlines the synthesis of the key intermediate, the chloro-bridged dimer of bis(5-iodo-2-phenylpyridine)iridium(III).

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

  • 5-Iodo-2-phenylpyridine (I-ppy)

  • 2-Ethoxyethanol

  • Water, deionized

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Schlenk line or glovebox for inert atmosphere techniques

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add IrCl₃·nH₂O (1.0 eq) and 5-iodo-2-phenylpyridine (2.5 eq).

  • Under a gentle flow of argon or nitrogen, add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water. The total solvent volume should be sufficient to create a stirrable slurry.

  • Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring.

  • Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by the formation of a yellow-orange precipitate.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid sequentially with water, ethanol, and diethyl ether to remove any unreacted starting materials and solvent residues.

  • Dry the resulting yellow-orange powder under vacuum to obtain the chloro-bridged iridium dimer, [Ir(I-ppy)₂(μ-Cl)]₂. The product is typically used in the next step without further purification.

Expected Yield: 60-70%

Part 2: Synthesis of the Heteroleptic Iridium Emitter, [Ir(I-ppy)₂(ancillary ligand)]

This protocol describes the reaction of the chloro-bridged dimer with an ancillary ligand to form the final heteroleptic complex. Acetylacetonate (acac) is used here as a representative ancillary ligand.

Materials:

  • [Ir(I-ppy)₂(μ-Cl)]₂ (from Part 1)

  • Acetylacetone (acacH)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • 2-Ethoxyethanol or Dichloromethane (DCM)

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask or round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a Schlenk flask, suspend the chloro-bridged iridium dimer [Ir(I-ppy)₂(μ-Cl)]₂ (1.0 eq) in 2-ethoxyethanol or DCM.

  • Add the ancillary ligand, acetylacetone (2.5-3.0 eq), and a base such as sodium carbonate (5.0 eq) to the suspension.

  • Under an inert atmosphere, heat the reaction mixture to reflux for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography.[11] A typical eluent system is a gradient of dichloromethane and hexane.

  • Collect the fractions containing the desired product and remove the solvent to yield the heteroleptic iridium emitter as a solid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by sublimation for high-purity materials required for OLED fabrication.[12]

Expected Yield: 50-80%

Data Presentation

The synthesized heteroleptic iridium emitters should be characterized to confirm their identity and purity, and to evaluate their photophysical properties.

Table 1: Characterization Data for a Representative Heteroleptic Iridium Emitter

Characterization TechniqueExpected Results
¹H NMRPeaks corresponding to both the 5-iodo-2-phenylpyridine and ancillary ligands with appropriate integration and splitting patterns.
¹³C NMRResonances for all unique carbon atoms in the complex.
Mass Spectrometry (e.g., MALDI-TOF)A molecular ion peak corresponding to the calculated mass of the complex.
Elemental AnalysisExperimental percentages of C, H, and N that are in close agreement with the calculated values.

Table 2: Photophysical Properties of a Representative Heteroleptic Iridium Emitter

PropertyMeasurement
Absorption (UV-Vis)Bands in the UV region due to ligand-centered (¹LC) transitions and in the visible region due to metal-to-ligand charge transfer (¹MLCT/³MLCT) transitions.[5]
Emission (Photoluminescence)Emission maximum (λₑₘ) and color coordinates (CIE).
Photoluminescence Quantum Yield (PLQY)A measure of the emission efficiency.
Excited-State Lifetime (τ)The decay time of the phosphorescence.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_step1 Step 1: Dimer Formation cluster_step2 Step 2: Heteroleptic Complex Formation IrCl3 IrCl₃·nH₂O Reaction1 Reflux in 2-Ethoxyethanol/H₂O IrCl3->Reaction1 Ippy 5-Iodo-2-phenylpyridine Ippy->Reaction1 Dimer [Ir(I-ppy)₂(μ-Cl)]₂ Reaction1->Dimer Reaction2 Reflux in 2-Ethoxyethanol or DCM Dimer->Reaction2 Ancillary_Ligand Ancillary Ligand (e.g., acacH) + Base Ancillary_Ligand->Reaction2 Purification Column Chromatography & Recrystallization Reaction2->Purification Final_Product Heteroleptic Iridium Emitter [Ir(I-ppy)₂(ancillary ligand)] Purification->Final_Product

Caption: Synthetic workflow for the preparation of heteroleptic iridium emitters.

Conclusion and Future Outlook

The protocols detailed in this application note provide a robust and versatile methodology for the synthesis of heteroleptic iridium emitters from 5-iodo-2-phenylpyridine. The ability to introduce a wide variety of ancillary ligands allows for precise control over the resulting complex's photophysical and electrochemical properties. Furthermore, the iodo-functionality on the cyclometalating ligand opens up avenues for post-complexation modification, enabling the development of advanced materials for a range of applications, including highly efficient OLEDs, bio-imaging agents, and photocatalysts.

References

  • ResearchGate.

  • ACS Publications.

  • ACS Publications.

  • Chemical Communications (RSC Publishing).

  • MDPI.

  • ACS Organic & Inorganic Au.

  • Universidad de Zaragoza.

  • RSC Advances (RSC Publishing).

  • SpringerLink.

  • New Journal of Chemistry (RSC Publishing).

  • RSC Publishing.

  • PMC - NIH.

  • ResearchGate.

  • The Royal Society of Chemistry.

  • ACS Publications.

  • NIH.

  • International Scientific Publications.

  • ResearchGate.

  • PMC - NIH.

  • URSI.

  • Taylor & Francis.

  • PMC.

  • MDPI.

  • Dalton Transactions (RSC Publishing).

  • ACS Publications.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Iodo-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Iodo-2-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this important synthetic transformation. Our goal is to empower you with the scientific understanding and practical guidance necessary to improve your reaction yields and obtain high-purity material.

Introduction: The Synthetic Challenge

5-Iodo-2-phenylpyridine is a valuable building block in medicinal chemistry and materials science, often utilized in cross-coupling reactions to construct more complex molecular architectures.[1] The introduction of an iodine atom onto the 2-phenylpyridine scaffold is typically achieved through electrophilic aromatic substitution. However, achieving high yields and regioselectivity can be challenging due to the electronic properties of the pyridine ring. This guide will focus on the direct iodination of 2-phenylpyridine, a common and atom-economical approach.

Reaction Mechanism and Regioselectivity

The direct iodination of 2-phenylpyridine is an electrophilic aromatic substitution reaction. The pyridine ring is less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom.[2] The reaction proceeds through a two-step mechanism:

  • Attack of the electrophile: The π-system of the pyridine ring acts as a nucleophile and attacks an electrophilic iodine species (I+), which is typically generated in situ from molecular iodine (I₂) and an oxidizing agent, or from a reagent like N-iodosuccinimide (NIS) in the presence of an acid.[3] This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]

  • Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product.[4]

Regioselectivity: The substitution occurs preferentially at the 5-position of the pyridine ring (meta to the nitrogen). This is because attack at the 3- and 5-positions (meta-positions) leads to more stable carbocation intermediates compared to attack at the 2-, 4-, or 6-positions (ortho- and para-positions). The resonance structures for attack at the ortho and para positions include a destabilizing structure where the positive charge is placed on the electronegative nitrogen atom.[2]

Electrophilic Iodination Mechanism cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2-Phenylpyridine 2-Phenylpyridine Sigma_Complex Sigma Complex (Carbocation Intermediate) 2-Phenylpyridine->Sigma_Complex Electrophilic Attack Iodinating_Agent Iodinating Agent (e.g., I₂ + Oxidant) Iodinating_Agent->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation 5-Iodo-2-phenylpyridine 5-Iodo-2-phenylpyridine Deprotonation->5-Iodo-2-phenylpyridine Restoration of Aromaticity

Caption: General workflow of the electrophilic iodination of 2-phenylpyridine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-Iodo-2-phenylpyridine in a question-and-answer format.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge in this synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Insufficiently Activated Iodinating Agent: Molecular iodine (I₂) itself is a weak electrophile.[5] For the reaction to proceed efficiently, an oxidizing agent is necessary to generate a more potent electrophilic iodine species (I+).

    • Solution: Ensure the appropriate stoichiometry of your oxidizing agent. Common choices include hydrogen peroxide (H₂O₂) or nitric acid.[2] Alternatively, using a pre-activated iodine source like N-iodosuccinimide (NIS) in the presence of a strong acid like sulfuric acid can be very effective.

  • Inappropriate Reaction Temperature: The rate of electrophilic aromatic substitution is highly temperature-dependent.

    • Solution: If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, excessive heat can lead to decomposition and the formation of side products. It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature. A good starting point is often in the range of 40-60 °C.

  • Incorrect Solvent: The choice of solvent can significantly impact the reaction.

    • Solution: Acetic acid is a commonly used solvent for this type of reaction as it can help to activate the iodinating agent and is relatively polar.[2] In some cases, for deactivated substrates, stronger acids like sulfuric acid are used as the solvent.[3] Avoid chlorinated solvents where possible due to environmental concerns.[6]

  • Moisture in the Reaction: While some protocols may use aqueous reagents, excessive water can sometimes interfere with the reaction, especially when using acid-sensitive reagents.

    • Solution: Ensure your glassware is dry and use anhydrous solvents if the chosen protocol specifies it.

Data Table: Effect of Reagent Choice on Yield (Representative Data)

Iodinating SystemAcid CatalystTemperature (°C)Typical Yield Range (%)Reference
I₂ / H₂O₂Acetic Acid40-5040-60
NISSulfuric Acid0-2070-90
IClLi₂CO₃Room Temp60-80[7][8]
Q2: I am observing multiple spots on my TLC, indicating the formation of side products. What are they and how can I minimize them?

A2: The formation of side products is a common issue that complicates purification and reduces the yield of the desired product.

Common Side Products & Minimization Strategies:

  • Di-iodinated Products: The introduction of a second iodine atom onto the ring can occur, especially with prolonged reaction times or an excess of the iodinating agent.

    • Minimization: Carefully control the stoichiometry of the iodinating agent (aim for 1.0-1.1 equivalents). Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.

  • Other Regioisomers: While the 5-position is electronically favored, small amounts of other isomers may form, particularly at higher temperatures.

    • Minimization: Running the reaction at the lowest effective temperature can improve regioselectivity.

  • Oxidation of the Starting Material or Product: Strong oxidizing conditions can potentially lead to the formation of N-oxides or other oxidation byproducts.

    • Minimization: Avoid using an excessive amount of the oxidizing agent.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Optimize_Conditions Systematically Vary Reaction Conditions Check_Reagents->Optimize_Conditions Monitor_Reaction Monitor by TLC Optimize_Conditions->Monitor_Reaction Purification Purify Product Monitor_Reaction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: A systematic workflow for troubleshooting low yields and side product formation.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step protocol for the synthesis of 5-Iodo-2-phenylpyridine?

A1: The following protocol is adapted from a general procedure for the iodination of deactivated aromatic compounds using N-iodosuccinimide (NIS) and sulfuric acid, which has been shown to be effective for a range of substrates.[3]

Experimental Protocol: Iodination of 2-Phenylpyridine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add concentrated sulfuric acid (H₂SO₄, 5 mL per 1 mmol of 2-phenylpyridine) and cool the flask to 0 °C in an ice bath.

  • Addition of NIS: Slowly add N-iodosuccinimide (NIS, 1.05 equivalents) to the cooled sulfuric acid with vigorous stirring. Continue stirring until the NIS has completely dissolved.

  • Addition of 2-Phenylpyridine: Slowly add 2-phenylpyridine (1.0 equivalent) to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

  • Neutralization: Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[9][10]

Q2: How do I purify the final product?

A2: Purification is crucial to remove unreacted starting materials, side products, and reagents. A combination of techniques is often most effective.

  • Column Chromatography: This is a highly effective method for separating the product from impurities. A silica gel column with a gradient of hexane and ethyl acetate is typically a good starting point. The polarity of the eluent can be adjusted based on TLC analysis.

  • Recrystallization: If the crude product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.[11] Experiment with different solvent systems, such as ethanol/water, methanol, or hexane/ethyl acetate, to find conditions where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Q3: How can I confirm the identity and purity of my 5-Iodo-2-phenylpyridine?

A3: A combination of spectroscopic techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the phenyl and pyridine rings. The introduction of the iodine atom will cause a downfield shift of the adjacent protons.

    • ¹³C NMR: The carbon NMR will show the expected number of signals for the carbon atoms in the molecule. The carbon atom directly bonded to the iodine will experience a significant upfield shift due to the heavy atom effect.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The molecular ion peak (M+) for 5-Iodo-2-phenylpyridine is expected at m/z 281.09.[4] The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be apparent.

  • Melting Point: A sharp melting point is indicative of a pure compound. The reported melting point for 5-Iodo-2-phenylpyridine is 101 °C.[4]

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated acids like sulfuric acid are highly corrosive and should be handled with extreme care.

  • Iodine and its compounds can be harmful if inhaled or ingested and can cause skin and eye irritation.[12]

  • N-iodosuccinimide is an oxidizing agent and should be kept away from combustible materials.

  • Always quench reactions carefully, especially when adding acidic solutions to basic solutions or vice versa.

References

  • Olah, G. A., et al. (2007). Iodination of Deactivated Aromatic Compounds with N-Iodosuccinimide in Sulfuric Acid. Russian Journal of Organic Chemistry, 43(9), 1281-1284.
  • Stavber, S., et al. (2008). Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions. Molecules, 13(12), 3076-3091.
  • ChemHelper. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]

  • Copper-Catalyzed Amidation of 2-Phenylpyridine with Oxygen as the Terminal Oxidant. (2011). The Journal of Organic Chemistry, 76(15), 6338-6342. Available from: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2020). Molecules, 25(18), 4238. Available from: [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2023). RSC Advances, 13(20), 13437-13455. Available from: [Link]

  • Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole. (2002). Russian Journal of Organic Chemistry, 38(10), 1483-1487.
  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2022). Molecules, 27(3), 973. Available from: [Link]

  • Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. (2015). Organic Letters, 17(19), 4786-4789. Available from: [Link]

  • (PDF) Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions. (2008). ResearchGate. Available from: [Link]

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023). Molecules, 28(14), 5530. Available from: [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Iodination. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodo-2-methylpyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Retrieved from [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. Available from: [Link]

  • (PDF) N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. (2016). ResearchGate. Available from: [Link]

  • Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. (2022). ChemRxiv. Available from: [Link]

  • Synthesis and characterization of porphyrin sensitizers with various electron-donating substituents for. (2012). Journal of the Chinese Chemical Society, 59(10), 1269-1277.
  • (PDF) Instantaneous preparation of radiolabeled 5-iodo-2′-deoxyuridine. (1987). ResearchGate. Available from: [Link]

  • ACS Green Chemistry Institute. (n.d.). Iodination. Retrieved from [Link]

  • Quora. (2017). Are there cases in which column chromatography is preferable to recrystallisation?. Retrieved from [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (2008). Journal of Organic Chemistry, 73(17), 6666-6670. Available from: [Link]

  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents. (2022).
  • Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. (2001). Journal of Magnetic Resonance, 151(1), 164-168.
  • (PDF) Solvent-Free Iodination of Organic Molecules Using the I2/Urea—H2O2 Reagent System. (2009). ResearchGate. Available from: [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (2012). Molecules, 17(12), 14339-14352. Available from: [Link]

  • The Characterization of 4- and 5-Iodo-2-aminoindan. (2012). Microgram Journal, 9(1), 18-25.
  • N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.). Retrieved from [Link]

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Technical Support Center: Minimizing Homocoupling of 5-Iodo-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 5-iodo-2-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to minimize the formation of the common homocoupling byproduct, 5,5'-di(2-phenylpyridin-5-yl). Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to enhance the yield and purity of your desired cross-coupled products.

Understanding the Core Problem: The Homocoupling Side Reaction

Homocoupling is a persistent side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the same starting material couple together.[1] In the context of 5-iodo-2-phenylpyridine, this results in the formation of a symmetrical biaryl dimer. This byproduct not only consumes your valuable starting material, reducing the overall yield, but also complicates downstream purification processes.

The primary culprits behind homocoupling are often related to the palladium catalyst's state and the reaction environment. Specifically, the presence of Pd(II) species and/or dissolved oxygen can significantly promote this undesired pathway.[2][3][4][5] Understanding the underlying mechanisms is the first step toward effective troubleshooting.

Visualizing the Competing Pathways

The diagram below illustrates the desired Suzuki-Miyaura cross-coupling catalytic cycle in competition with the homocoupling pathway. The key to a successful reaction is to promote the kinetics of the main cycle while suppressing the off-cycle homocoupling route.

G cluster_0 Desired Cross-Coupling Cycle (Suzuki) cluster_1 Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition (Ar¹-Pd(II)-I)L₂ Pd0->OA + Ar¹-I PdII_ox Pd(II) from O₂ Oxidation Pd0->PdII_ox O₂ TM Transmetalation (Ar¹-Pd(II)-Ar²)L₂ OA->TM + [Ar²-B(OR)₂(Base)]⁻ RE Reductive Elimination TM->RE RE->Pd0 Product Ar¹-Ar² (Desired Product) RE->Product ArI 5-Iodo-2-phenylpyridine (Ar¹-I) ArI->OA Boronic Boronic Acid/Ester (Ar²-B(OR)₂) Boronic->TM Base Base Base->Boronic PdII_pre Pd(II) Precatalyst (e.g., Pd(OAc)₂) HC_TM1 Transmetalation (I-Pd(II)-Ar¹)L₂ PdII_pre->HC_TM1 PdII_ox->HC_TM1 + Ar¹-I HC_TM2 Second Transmetalation (Ar¹-Pd(II)-Ar¹)L₂ HC_TM1->HC_TM2 + Ar¹-I HC_RE Reductive Elimination HC_TM2->HC_RE HC_RE->Pd0 Catalyst Regeneration Homocoupling_Product Ar¹-Ar¹ (Homocoupling Product) HC_RE->Homocoupling_Product

Caption: Competing catalytic cycles for cross-coupling vs. homocoupling.

Troubleshooting Guide by Reaction Type

Homocoupling issues can manifest differently depending on the specific cross-coupling reaction being performed. Below are targeted troubleshooting guides for the most common reaction types used with 5-iodo-2-phenylpyridine.

Suzuki-Miyaura Coupling

Problem: Significant formation of 5,5'-di(2-phenylpyridin-5-yl) is observed alongside the desired biaryl product.

Potential Cause Scientific Rationale & Explanation Recommended Solution(s)
Oxygen Contamination Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a stoichiometric reaction with the boronic acid, leading to homocoupling.[3][4] Rigorous exclusion of oxygen is critical to suppress this pathway.[3]1. Degassing: Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw (at least three cycles) or by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes. A nitrogen subsurface sparge has been shown to be highly effective.[3][6] 2. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
Use of Pd(II) Precatalysts Precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ must be reduced in situ to the active Pd(0) form. This reduction step can be inefficient or slow, leaving residual Pd(II) that promotes homocoupling.[1][5][7]1. Use a Pd(0) Source: Start with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[2][7] 2. Add a Mild Reducing Agent: The addition of a mild reducing agent like potassium formate (HCO₂K) can help reduce any Pd(II) species to the active Pd(0) catalyst, effectively minimizing their concentration and suppressing homocoupling.[3][6]
Suboptimal Ligand Choice The ligand plays a crucial role in stabilizing the palladium center and modulating the rates of the catalytic cycle steps. An inappropriate ligand can lead to slow reductive elimination of the desired product, allowing more time for side reactions.1. Use Bulky, Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands accelerate the rate-limiting reductive elimination step, which outcompetes the pathways leading to homocoupling.[7] 2. Screen Ligands: If homocoupling persists, screening a small panel of different phosphine or N-heterocyclic carbene (NHC) ligands is often necessary, as the optimal ligand can be substrate-dependent.[8]
Inappropriate Base or Slow Transmetalation The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation. If this step is slow, it can disrupt the catalytic cycle.1. Base Strength: For a substrate like 5-iodo-2-phenylpyridine, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like NaHCO₃.[7] 2. Solvent Choice: Ensure the solvent system (e.g., dioxane/water, toluene/ethanol/water) adequately solubilizes the base and boronate species to facilitate efficient transmetalation.[9]
Sonogashira Coupling

Problem: Besides the desired alkynylated product, a significant amount of a diyne byproduct (from the homocoupling of the terminal alkyne) is formed.

This side reaction in Sonogashira chemistry is known as the Glaser-Hay coupling . It is an oxidative homocoupling of terminal alkynes and is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[10][11]

Potential Cause Scientific Rationale & Explanation Recommended Solution(s)
Copper(I) Co-catalyst & Oxygen The traditional Sonogashira reaction employs a copper(I) salt (e.g., CuI) as a co-catalyst. In the presence of oxygen, Cu(I) can facilitate the oxidative dimerization of the terminal alkyne, leading to the Glaser byproduct.[10][11][12]1. Implement a Copper-Free Protocol: The most effective solution is to switch to a copper-free Sonogashira protocol.[12][13][14] These methods rely solely on a palladium catalyst and an appropriate base. 2. Rigorous Degassing: If a copper-catalyzed system must be used, it is absolutely essential to run the reaction under strictly anaerobic conditions to prevent oxidation and dimerization.[10]
Inadequate Ligand/Catalyst System In copper-free systems, the choice of palladium catalyst and ligand is critical for activating the alkyne C-H bond efficiently without the aid of copper.1. Use Specialized Catalysts: Systems like Pd₂(dba)₃/P(tBu)₃ or commercially available precatalysts such as CataCXium A Pd G3 have been developed for efficient copper-free Sonogashira couplings.[15][16] 2. Amine Base: A suitable amine base (e.g., diisopropylamine, triethylamine) is still required to deprotonate the alkyne.

General FAQs for Minimizing Homocoupling

Q1: I've degassed my reaction, but I still see homocoupling. What else can I do?

A1: If rigorous degassing isn't sufficient, the issue likely lies with your palladium source. If you are using a Pd(II) precatalyst like Pd(OAc)₂, switch to a Pd(0) source like Pd(PPh₃)₄.[2] Alternatively, adding a small amount of a mild reducing agent such as potassium formate can scavenge residual Pd(II) without interfering with the catalytic cycle.[3]

Q2: Can the reaction temperature affect the amount of homocoupling?

A2: Yes, absolutely. While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions like homocoupling or catalyst decomposition.[7] It is often beneficial to run the reaction at the lowest temperature that provides a reasonable reaction rate. Consider running a temperature screen (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance.

Q3: Does the order of addition of reagents matter?

A3: Yes, the order of addition can be crucial. A common and effective practice is to combine all solid reagents (5-iodo-2-phenylpyridine, coupling partner, base, and ligand) in the reaction flask first. Then, purge the vessel thoroughly with an inert gas. Finally, add the degassed solvent, followed by the palladium catalyst. This ensures the catalyst is introduced into a pre-established inert environment.[2]

Q4: My boronic acid is old. Could this be the problem?

A4: Potentially, yes. Boronic acids can degrade over time, especially if exposed to air and moisture, leading to the formation of boroxines (anhydrides) or protodeboronation. Degraded starting materials can have lower reactivity, leading to a sluggish transmetalation step which can favor side reactions. Always use high-purity, fresh, or properly stored boronic acids.

Recommended Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol incorporates several best practices to suppress the formation of 5,5'-di(2-phenylpyridin-5-yl).

Materials:

  • 5-Iodo-2-phenylpyridine

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.5 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (2.5 equivalents)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed deionized water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-iodo-2-phenylpyridine (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd₂(dba)₃ (0.01 eq), and SPhos (0.025 eq).

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane and degassed water via syringe to create a 10:1 dioxane:water mixture (concentration of the limiting reagent typically 0.1 M).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.

Troubleshooting Flowchart

If you are encountering issues, follow this logical guide to diagnose the problem.

G start High Homocoupling Observed q1 Are you using a Cu(I) co-catalyst? (Sonogashira Reaction) start->q1 a1_yes Switch to a Copper-Free Protocol. This is likely Glaser coupling. q1->a1_yes Yes q2 How was the reaction degassed? q1->q2 No end Problem Resolved a1_yes->end a2_poor Improve Degassing Protocol: - Use Freeze-Pump-Thaw (3x) - Subsurface N₂/Ar sparging for 20 min q2->a2_poor Simple bubbling or none q3 What is your Palladium source? q2->q3 Rigorous (F-P-T / Sparge) a2_poor->end a3_pd2 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) OR Add a mild reductant (e.g., HCO₂K) q3->a3_pd2 Pd(II) (e.g., Pd(OAc)₂) q4 Which ligand are you using? q3->q4 Pd(0) a3_pd2->end a4_ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) q4->a4_ligand Standard (e.g., PPh₃) or None q4->end Bulky / Electron-Rich a4_ligand->end

Caption: A step-by-step flowchart for troubleshooting homocoupling.

References

  • Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. (2025). BenchChem.
  • mitigating homocoupling in Suzuki-Miyaura reactions involving oxo-palladium. (2025). BenchChem.
  • Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]

  • Minimizing homocoupling in cross-coupling reactions of 4-(4-Iodophenyl)-1-butanol. (2025). BenchChem.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). ACS Publications. [Link]

  • Request PDF: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2007). ResearchGate. [Link]

  • Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6939-6965. [Link]

  • Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). (2007). The Journal of Organic Chemistry. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). Accounts of Chemical Research, 50(5), 1295-1307. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022). Reddit. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Copper-free Sonogashira coupling. (2008). The chemical reaction database. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Al-Masum, M., & Islam, M. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6939-6965. [Link]

  • Rivera-Fuentes, P., & Diederich, F. (2012). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 112(7), 3843-3892. [Link]

  • What's the problem of Suzuki-Miyuara coupling reaction conditions? (2018). ResearchGate. [Link]

Sources

Technical Support Center: Purification of 5-iodo-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted 2-phenylpyridine from its 5-iodo derivative. The following sections are designed to offer practical, experience-driven advice to overcome common purification challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 5-iodo-2-phenylpyridine. Each issue is followed by an analysis of potential causes and detailed, step-by-step protocols for resolution.

Problem 1: My column chromatography is not separating the product from the starting material.

Primary Cause: Inadequate separation during column chromatography is often due to an improperly selected solvent system, leading to similar retention factors (Rƒ) for 2-phenylpyridine and 5-iodo-2-phenylpyridine. The polarity of these two compounds is quite similar, making separation by silica gel chromatography challenging without careful optimization.

Solutions:

  • TLC Optimization is Crucial: Before attempting column chromatography, it is essential to identify a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate. The ideal Rƒ for the desired product is typically around 0.3, with a clear separation from the starting material spot.[1]

    • Recommended Starting Solvent Systems: Begin with mixtures of hexanes and ethyl acetate.[1] Due to the similar polarities, a low percentage of the more polar solvent (ethyl acetate) is recommended.

    • Gradient Elution: A gradient elution strategy, where the polarity of the mobile phase is gradually increased, can be highly effective.[2] Start with a low polarity solvent to elute the less polar 2-phenylpyridine, then slowly increase the concentration of the more polar solvent to elute the 5-iodo-2-phenylpyridine.

  • Dry Loading Technique: For compounds with low solubility in the initial chromatography solvent, a dry loading method is preferable. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[3] This powder can then be carefully added to the top of your packed column.

  • Column Packing and Running: Ensure your column is packed uniformly to prevent band broadening and uneven flow.[2] Avoid interrupting the flow for extended periods once the separation has begun, as this can decrease the efficiency of the separation.[4]

Workflow for Column Chromatography Optimization:

Caption: Workflow for optimizing column chromatography separation.

Problem 2: My product oils out during recrystallization.

Primary Cause: "Oiling out" occurs when a compound comes out of solution as a liquid rather than forming a crystalline solid. This often happens when the solution is cooled too quickly or when the chosen solvent is not ideal for crystallization.

Solutions:

  • Solvent Selection: The key to successful recrystallization is finding a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[5][6]

    • Solvent Screening: Experiment with a variety of solvents. For pyridines, ethanol can be a good starting point. Mixtures of solvents, such as hexane/acetone or hexane/ethyl acetate, can also be effective.

    • Procedure for Solvent Screening: In a small test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent. Allow it to cool slowly to room temperature and then in an ice bath. Observe if crystals form.

  • Controlled Cooling: Slow cooling is critical for the formation of well-defined crystals.[5][7]

    • Allow the hot, saturated solution to cool to room temperature undisturbed before placing it in an ice bath.

    • Insulating the flask (e.g., with glass wool) can further slow the cooling process.

  • Seeding: If crystals are slow to form, adding a single, pure crystal of the desired product (a "seed crystal") can initiate crystallization.

Step-by-Step Recrystallization Protocol:

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product until it just dissolves.[5][7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature.[5]

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly.

Problem 3: Acid-base extraction is not effectively removing the 2-phenylpyridine.

Primary Cause: Incomplete extraction can result from insufficient mixing, incorrect pH, or the formation of emulsions. Since 2-phenylpyridine is a basic compound, it can be protonated and extracted into an aqueous acidic layer.[7][8]

Solutions:

  • Ensure Proper pH: The pH of the aqueous acid solution must be low enough to fully protonate the 2-phenylpyridine. A 5% hydrochloric acid solution is typically sufficient.[8]

  • Thorough Mixing: Use a separatory funnel and shake vigorously to ensure intimate contact between the organic and aqueous layers. Remember to vent the funnel frequently to release any pressure buildup.[8]

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous acid solution. Three extractions are generally more effective than a single extraction with a larger volume.

  • Breaking Emulsions: If an emulsion forms (a stable mixture of the two layers), it can sometimes be broken by adding a small amount of brine (saturated aqueous sodium chloride solution).[9]

Acid-Base Extraction Workflow:

Caption: Workflow for acid-base extraction to remove 2-phenylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of 2-phenylpyridine and 5-iodo-2-phenylpyridine that are relevant for separation?

A1: Understanding the physical properties is key to designing an effective purification strategy.

Property2-Phenylpyridine5-iodo-2-phenylpyridine
Molecular Weight 155.19 g/mol 281.09 g/mol [10]
Boiling Point 268-270 °CHigher than 2-phenylpyridine
Polarity Moderately polarSlightly more polar than 2-phenylpyridine
Basicity Basic (due to the pyridine nitrogen)Basic (due to the pyridine nitrogen)

The slight increase in polarity for the iodinated product is the basis for separation by column chromatography. The basicity of both compounds allows for their removal from a non-basic product through acid-base extraction.

Q2: How can I monitor the purity of my 5-iodo-2-phenylpyridine?

A2: Several analytical techniques can be used to assess the purity of your final product.[11]

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of the starting material. A pure product should show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the product and can be used to determine purity by integrating the signals of the product and any remaining starting material.[14][15]

  • Gas Chromatography (GC): Can also be used to determine purity, especially for volatile impurities.[12]

Q3: Are there any safety precautions I should take during these purification procedures?

A3: Yes, always follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Perform all manipulations of organic solvents and corrosive acids in a well-ventilated fume hood.

  • Handling Reagents: Be cautious when handling hydrochloric acid. Always add acid to water, not the other way around.

  • Pressure Buildup: When using a separatory funnel, be sure to vent it frequently to prevent pressure buildup.[8]

References

  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google P
  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google P
  • An In-depth Technical Guide to the Electronic Properties of 2-Phenylpyridine Deriv
  • How to set-up a flash chromatography silica column and actually succeed at separ
  • Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws]. (URL not available)
  • Separating Compounds by Column Chromatography - Utah Tech University. (URL not available)
  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (URL not available)
  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - MDPI. [Link]

  • Pyridine, 2-phenyl - Organic Syntheses Procedure. (URL not available)
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (URL not available)
  • How to run column chrom
  • A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine - Benchchem. (URL not available)
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (URL not available)
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC. (URL not available)
  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. (URL not available)
  • Acid–base extraction - Wikipedia. [Link]

  • Recrystallization - YouTube. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Public
  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines - MDPI. [Link]

  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. (URL not available)
  • Acid-Base Extraction. (URL not available)
  • CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google P
  • Determination of standard sample purity using the high-precision H-1-NMR process. (URL not available)
  • (PDF)
  • Acid Base Extraction Demonstrated by Mark Niemczyk, PhD - YouTube. [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines - ResearchG
  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PubMed. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. (URL not available)
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Str
  • (PDF)
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - MDPI. [Link]

  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google P
  • 2-Iodo-5-phenylpyridine 120281-56-3 Purity 99% according to customer's requirement China - Guidechem. (URL not available)

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Validation & Comparative

1H NMR Spectrum Analysis of 5-Iodo-2-phenylpyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Fingerprint

5-Iodo-2-phenylpyridine (CAS: 73296-36-3) is a critical "heterobiaryl" scaffold used frequently in medicinal chemistry, particularly as an intermediate in Suzuki-Miyaura cross-coupling reactions to generate complex drug candidates.

In drug development, the purity of this intermediate is paramount. The presence of de-halogenated byproducts (2-phenylpyridine) or unreacted starting materials (2,5-diiodopyridine or 2,5-dibromopyridine) can poison downstream catalytic cycles.

This guide moves beyond simple peak listing. It provides a comparative analysis of the 5-Iodo-2-phenylpyridine spectrum against its most common impurity, 2-phenylpyridine, establishing a self-validating protocol for structural confirmation.

Structural Analysis & Spin System Prediction

To interpret the spectrum accurately, we must first define the spin system. The molecule consists of two distinct aromatic domains:

  • Pyridine Ring (Disubstituted): Contains 3 protons (H3, H4, H6).

  • Phenyl Ring (Monosubstituted): Contains 5 protons (Ortho, Meta, Para).

The "Diagnostic Triangle"

The pyridine protons provide the unique fingerprint.

  • H6 (Position 6): Located between the Pyridine Nitrogen and the Iodine atom. This is the most deshielded proton.

  • H4 (Position 4): Located between the Iodine and H3.

  • H3 (Position 3): Adjacent to the Phenyl ring.[1][2]

Decision Logic for Peak Assignment

The following logic tree illustrates how to differentiate the critical pyridine protons from the phenyl "forest."

G Start Identify Aromatic Region (7.0 - 9.0 ppm) MostDownfield Locate Most Downfield Signal (> 8.8 ppm) Start->MostDownfield CouplingCheck Check Multiplicity MostDownfield->CouplingCheck H6_Assign Assignment: H6 (Alpha to N, Ortho to I) Expect: Singlet or narrow Doublet CouplingCheck->H6_Assign Small J coupling (< 2Hz) NextDownfield Locate Signal ~8.1 ppm H6_Assign->NextDownfield Look Upfield H4_Assign Assignment: H4 (dd, J~8Hz, J~2Hz) NextDownfield->H4_Assign UpfieldPy Locate Signal ~7.5-7.7 ppm H4_Assign->UpfieldPy H3_Assign Assignment: H3 (d, J~8Hz) Overlaps with Phenyl UpfieldPy->H3_Assign

Figure 1: Logic flow for assigning the diagnostic pyridine protons.

Comparative Analysis: Product vs. Impurity[3]

The most common failure mode in synthesizing this compound is de-halogenation , resulting in 2-phenylpyridine. The table below contrasts the specific spectral shifts in CDCl₃ (Chloroform-d) to allow for rapid purity assessment.

Table 1: Diagnostic Signal Comparison (CDCl₃, 400 MHz)
Proton Position5-Iodo-2-phenylpyridine (Target)2-Phenylpyridine (Impurity)Shift Difference (Δδ)Mechanistic Explanation
H6 (Py) 8.92 ppm (d, J2Hz) 8.67 ppm (d, J5Hz) +0.25 ppm Iodine (heavy atom) + steric crowding deshields H6 more than H. Loss of vicinal coupling to H5 simplifies the splitting.
H5 (Py) ABSENT ~7.20 ppm (m) N/A CRITICAL: Presence of a triplet/multiplet at 7.20 ppm confirms impurity.
H4 (Py) ~8.10 ppm (dd) ~7.75 ppm (td) +0.35 ppm Ortho-effect of Iodine strongly deshields H4.
H3 (Py) ~7.55 ppm (d) ~7.65 ppm (d) -0.10 ppm Minimal change; distant from Iodine. Often obscured by phenyl protons.
Phenyl (o) ~7.95 ppm (m)~7.98 ppm (m)< 0.05 ppmPhenyl ring is electronically insulated from the Iodine effect.

Analyst Note: The most reliable integration ratio for purity calculation is comparing the H6 singlet/doublet (8.92 ppm) of the product against the H6 doublet (8.67 ppm) of the impurity.

Experimental Protocol

To ensure reproducibility and sufficient resolution to see the fine splitting of H6 (coupling to H4), the following acquisition parameters are required.

Workflow Diagram

Workflow Sample Sample Prep 10-15 mg in 0.6 mL CDCl3 Tube Tube Selection High-precision 5mm tube Sample->Tube Shim Shimming Automated + Manual Z1/Z2 Tube->Shim Param Parameters D1 > 5s (Relaxation) LB = 0.3 Hz Shim->Param Acquire Acquisition NS = 16 to 64 scans Param->Acquire

Figure 2: Recommended experimental workflow for high-resolution analysis.

Detailed Methodology
  • Solvent Choice: CDCl₃ (Chloroform-d) is the standard.

    • Why? Excellent solubility for halo-pyridines and provides a chemical shift reference (7.26 ppm) that does not overlap with the critical H6 or H4 signals.

    • Alternative:DMSO-d6 can be used if the phenyl ring protons are overlapping too heavily. In DMSO, the water peak (3.33 ppm) is far removed from the aromatic region.

  • Concentration: Dissolve 10–15 mg of solid in 0.6 mL solvent.

    • Caution: Over-concentration (>30 mg) leads to line broadening via viscosity and stacking interactions, obscuring the fine meta-coupling (J ~2 Hz) of H6.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): Set to at least 5 seconds .

    • Reasoning: H6 is isolated and adjacent to a quadrupole (Nitrogen) and a heavy atom (Iodine). It often has a longer T1 relaxation time. Short D1 values will suppress the H6 integral, leading to incorrect purity calculations.

    • Spectral Width: -2 to 14 ppm.

Troubleshooting & Interpretation Guide

Scenario A: "I see a triplet at 7.2 ppm."
  • Diagnosis: You have 2-phenylpyridine contamination (de-iodination).

  • Action: Check the integration of the 7.2 ppm signal against the 8.92 ppm signal. If significant, re-purify via column chromatography (Hexane/EtOAc gradient).

Scenario B: "The H6 peak at 8.9 ppm is broad/undefined."
  • Diagnosis: Poor shimming or presence of paramagnetic impurities (e.g., residual Palladium catalyst from Suzuki coupling).

  • Action: Filter the sample through a small plug of Celite or silica to remove metal particulates. Re-shim focusing on Z1 and Z2.

Scenario C: "Extra peaks appear around 8.5 ppm."
  • Diagnosis: Possible 2,5-diiodopyridine (unreacted starting material) or bis-coupled byproduct .

  • Action: Check the stoichiometry of the phenylboronic acid used in the synthesis.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2736 (2-Phenylpyridine Reference Spectrum). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Pyridine Chemical Shifts.[4] University of Wisconsin-Madison. [Link]

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Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Iodo-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural integrity under analytical conditions is paramount. Mass spectrometry stands as a cornerstone technique for molecular weight determination and structural elucidation. The fragmentation pattern observed in a mass spectrum is a veritable molecular fingerprint, offering profound insights into the compound's architecture. This guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation pattern of 5-iodo-2-phenylpyridine, a halogenated biphenyl compound with potential applications in organic synthesis and medicinal chemistry.

In the absence of a directly published experimental spectrum for 5-iodo-2-phenylpyridine, this guide leverages established principles of mass spectrometry and comparative data from analogous structures to construct a predictive yet robust fragmentation map. By understanding the fundamental fragmentation mechanisms of aromatic and halogenated compounds, we can forecast the behavior of 5-iodo-2-phenylpyridine with a high degree of confidence. This guide will compare the expected fragmentation of the target molecule with the known fragmentation of its parent compound, 2-phenylpyridine, to illuminate the directive influence of the iodine substituent.

The Foundation: Principles of Mass Spectrometry Fragmentation

Mass spectrometry involves the ionization of a molecule, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). During the ionization process, particularly in techniques like Electron Ionization (EI), the molecular ion (M+) is formed by the removal of an electron.[1] This molecular ion is often energetically unstable and can undergo fragmentation, breaking into smaller, charged fragments and neutral radicals.[1] The pattern of these fragments provides a roadmap to the original molecular structure.

Two primary types of fragmentation reactions are commonly observed: simple bond cleavages and rearrangement reactions.[2] The likelihood of a particular fragmentation pathway is influenced by the stability of the resulting fragment ions and neutral losses. For aromatic systems, the stable structure often leads to a prominent molecular ion peak.[3]

A Tale of Two Molecules: 2-Phenylpyridine vs. 5-Iodo-2-phenylpyridine

To comprehend the fragmentation of 5-iodo-2-phenylpyridine, it is instructive to first examine its unsubstituted counterpart, 2-phenylpyridine. The mass spectrum of 2-phenylpyridine (C₁₁H₉N, molecular weight: 155.20 g/mol ) exhibits a strong molecular ion peak at m/z 155, which is characteristic of stable aromatic compounds.[4][5][6]

The introduction of an iodine atom at the 5-position of the pyridine ring to form 5-iodo-2-phenylpyridine (C₁₁H₈IN, molecular weight: 281.09 g/mol ) is expected to introduce new and dominant fragmentation pathways. The carbon-iodine bond is significantly weaker than the carbon-hydrogen and carbon-carbon bonds within the aromatic rings, making it a prime site for initial fragmentation.

Predicted Fragmentation Pathways of 5-Iodo-2-phenylpyridine

Under electron ionization, the fragmentation of 5-iodo-2-phenylpyridine is anticipated to be governed by the facile cleavage of the C-I bond and fragmentation of the heterocyclic ring.

1. The Dominant Alpha-Cleavage: Loss of Iodine

The most prominent fragmentation event is predicted to be the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•). This will generate a highly stable phenylpyridine cation at m/z 154.

  • M•+ (m/z 281) → [M-I]⁺ (m/z 154) + I•

This fragment, corresponding to the 2-phenylpyridine cation radical, is expected to be the base peak or one of the most intense peaks in the spectrum. The stability of this cation is conferred by the aromaticity of the biphenyl system.

2. Fragmentation of the Phenylpyridine Backbone

Following the initial loss of iodine, the resulting m/z 154 fragment can undergo further fragmentation, mirroring the behavior of the 2-phenylpyridine molecular ion. This can include the loss of a hydrogen atom to form an ion at m/z 153, or the cleavage of the pyridine ring.

  • [M-I]⁺ (m/z 154) → [C₁₁H₈N]⁺ (m/z 154) - H• → [C₁₁H₇N]⁺ (m/z 153)

3. Heterocyclic Ring Fission

The pyridine ring can undergo cleavage, a common fragmentation pathway for N-heterocyclic compounds. This can lead to the loss of neutral molecules like HCN (27 u).

  • [M-I]⁺ (m/z 154) → [C₁₀H₇]⁺ (m/z 127) + HCN

The resulting ion at m/z 127 would correspond to a biphenyl cation radical.

4. Alternative Fragmentation: Intact Iodinated Fragments

While less probable due to the weak C-I bond, some fragmentation pathways might retain the iodine atom. For instance, the loss of a hydrogen atom from the molecular ion could occur.

  • M•+ (m/z 281) → [M-H]⁺ (m/z 280)

However, the intensity of this peak is expected to be significantly lower than that of the [M-I]⁺ peak.

Comparative Fragmentation Data

The following table summarizes the predicted key fragments for 5-iodo-2-phenylpyridine and compares them with the known fragments of 2-phenylpyridine.

m/zPredicted Fragment IonProposed StructureCorresponding Fragment in 2-Phenylpyridine
281[C₁₁H₈IN]⁺• Molecular Ion-
154[C₁₁H₈N]⁺ 2-Phenylpyridine cationM-H (m/z 154)
153[C₁₁H₇N]⁺ [2-Phenylpyridine - H]⁺M-2H (m/z 153)
127[C₁₀H₇]⁺ Biphenyl cation[M - HCN]⁺ (m/z 128)

Visualizing the Fragmentation Cascade

The predicted fragmentation pathways can be visualized using the following diagram:

Fragmentation_Pattern M 5-Iodo-2-phenylpyridine (m/z 281) F1 [M-I]⁺ (m/z 154) M->F1 - I• F2 [M-I-H]⁺ (m/z 153) F1->F2 - H• F3 [M-I-HCN]⁺ (m/z 127) F1->F3 - HCN

Caption: Predicted EI fragmentation pathway of 5-Iodo-2-phenylpyridine.

Experimental Protocol Considerations

To experimentally validate these predictions, the following mass spectrometry protocol is recommended:

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements to confirm elemental compositions of fragments. A standard quadrupole instrument is also suitable for nominal mass analysis.

  • Ionization Source: Electron Ionization (EI) at a standard energy of 70 eV.

Sample Preparation:

  • Prepare a dilute solution of 5-iodo-2-phenylpyridine in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Introduce the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or a gas chromatograph for separation from any impurities.

Data Acquisition:

  • Acquire a full scan mass spectrum over a mass range of m/z 50-400.

  • Identify the molecular ion peak and major fragment ions.

  • If using a high-resolution instrument, determine the accurate masses of the ions to confirm their elemental formulas.

  • For further structural confirmation, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion (m/z 281) and the primary fragment ion (m/z 154) and subjecting them to collision-induced dissociation (CID) to observe their daughter ions.

Conclusion

The mass spectrometry fragmentation pattern of 5-iodo-2-phenylpyridine is predicted to be dominated by the facile cleavage of the carbon-iodine bond, leading to a prominent ion at m/z 154. This primary fragment then likely undergoes further fragmentation characteristic of the 2-phenylpyridine backbone. This predictive analysis, grounded in fundamental principles and comparative data, provides a robust framework for the identification and structural elucidation of this and similar halogenated aromatic compounds. Experimental verification using high-resolution mass spectrometry is recommended to confirm these pathways and provide definitive structural assignment. This guide serves as a valuable resource for researchers, enabling them to anticipate and interpret the mass spectral data of 5-iodo-2-phenylpyridine with confidence.

References

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Clark, J. (2023). mass spectra - fragmentation patterns. Chemguide. [Link]

  • NIST. (n.d.). Pyridine, 2-phenyl-. NIST Chemistry WebBook. [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Phenylpyridine (FDB004404). [Link]

  • ResearchGate. (2020). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Link]

Sources

An Application Scientist's Guide to the Infrared Spectroscopy of 5-Iodo-2-phenylpyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-iodo-2-phenylpyridine, a key building block in medicinal chemistry and materials science. As researchers and drug development professionals, the unambiguous structural confirmation of such intermediates is paramount. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose. This document moves beyond a simple peak listing, offering a comparative analysis against its parent compound, 2-phenylpyridine, to highlight the specific spectral signatures introduced by the iodine substituent. The experimental protocols and data interpretation are presented from the perspective of ensuring analytical integrity and providing a robust framework for characterization.

The Structural Basis for the IR Spectrum of 5-Iodo-2-phenylpyridine

The infrared spectrum of a molecule is a direct consequence of its vibrational modes. For 5-iodo-2-phenylpyridine, the key structural features that give rise to characteristic absorption bands are:

  • Aromatic C-H Bonds: Present on both the phenyl and pyridine rings. Their stretching and bending vibrations are sensitive to their electronic environment and substitution patterns.

  • Pyridine Ring System: A heteroaromatic ring containing C=C and C=N bonds. These bonds produce a series of characteristic stretching vibrations in the fingerprint region.

  • Phenyl Ring System: A standard monosubstituted benzene ring with its own set of C=C stretching and C-H bending modes.

  • Carbon-Iodine (C-I) Bond: The heaviest single bond in the molecule, its stretching vibration occurs at a very low frequency.

The introduction of a heavy iodine atom at the 5-position of the pyridine ring has two main effects: it introduces a new C-I vibrational mode and its mass and electronic influence subtly perturbs the vibrations of the pyridine ring itself.

Comparative Analysis: 5-Iodo-2-phenylpyridine vs. 2-Phenylpyridine

The most effective way to identify the characteristic peaks of 5-iodo-2-phenylpyridine is to compare its spectrum to that of its precursor, 2-phenylpyridine[1]. This comparison allows us to isolate the spectral changes directly attributable to the iodo-substitution.

Table 1: Key IR Spectral Regions and Comparative Peak Assignments
Vibrational ModeWavenumber Range (cm⁻¹)Expected IntensityAnalysis for 5-Iodo-2-phenylpyridineComparison with 2-Phenylpyridine
Aromatic C-H Stretch 3100 - 3000 cm⁻¹Medium to WeakMultiple sharp bands are expected from both the phenyl and pyridine rings.[2]Very similar to 2-phenylpyridine. The presence of peaks above 3000 cm⁻¹ confirms the aromatic character.[3]
Aromatic C=C & C=N Ring Stretch 1620 - 1400 cm⁻¹Medium to StrongA series of sharp, distinct bands. The C=N stretch is typically observed around 1600-1639 cm⁻¹.[2] The substitution may slightly shift these frequencies.The pattern of these ring-stretching bands will be similar to 2-phenylpyridine but with subtle shifts in position and intensity due to the electronic and mass effects of the iodine atom.
C-H Out-of-Plane (OOP) Bending 900 - 680 cm⁻¹StrongThis region is highly diagnostic. Expect strong bands corresponding to the monosubstituted phenyl ring (~750 cm⁻¹ and ~690 cm⁻¹) and a unique pattern for the 2,5-disubstituted pyridine ring.2-Phenylpyridine shows a characteristic pattern for 2-substitution. The pattern for 5-iodo-2-phenylpyridine in this region will be distinctly different, serving as a key identifier.
C-I Stretch < 600 cm⁻¹MediumA band in the far-infrared region is expected.This peak is absent in the spectrum of 2-phenylpyridine and is the most direct, albeit sometimes difficult to observe, evidence of successful iodination.[4]

Detailed Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol describes the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and highly reliable technique for solid samples. The trustworthiness of the final spectrum is built upon a self-validating methodology.

Instrumentation:
  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Diamond or Germanium ATR Accessory

Step-by-Step Methodology:
  • Instrument Preparation & Verification:

    • Rationale: Ensure the instrument is performing optimally and the optical path is clear.

    • Procedure: Turn on the spectrometer and allow the source and laser to stabilize for at least 15-20 minutes. The instrument software typically runs a series of performance checks upon startup.

  • ATR Crystal Cleaning:

    • Rationale: Any residue on the ATR crystal will appear in the spectrum, leading to false positives. A clean crystal is essential for a pure sample spectrum.

    • Procedure: Clean the surface of the ATR diamond with a lint-free wipe lightly moistened with a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • Rationale: This is the most critical step for data integrity. The background scan measures the spectrum of the ambient environment (atmospheric water vapor and CO₂) and the ATR crystal itself. The instrument software then automatically subtracts this from the sample spectrum.

    • Procedure: With the clean, empty ATR accessory in place, initiate a background scan. A typical scan consists of 16-32 co-added interferograms to improve the signal-to-noise ratio.

    • Validation: After the scan, the resulting spectrum should be a flat line near 100% transmittance, confirming that atmospheric and system-related absorptions have been successfully accounted for.

  • Sample Application:

    • Rationale: Good contact between the sample and the ATR crystal is required for a strong, high-quality signal.

    • Procedure: Place a small amount (a few milligrams) of the solid 5-iodo-2-phenylpyridine powder onto the center of the ATR crystal.

  • Sample Spectrum Acquisition:

    • Rationale: Applying consistent pressure ensures reproducible, high-quality spectra by maximizing sample contact.

    • Procedure: Lower the ATR anvil and apply firm, consistent pressure to the sample. Initiate the sample scan using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • Rationale: Raw data may require minor corrections for optimal presentation and analysis.

    • Procedure: After acquisition, use the spectrometer software to perform an ATR correction, which accounts for the wavelength-dependent depth of penetration of the IR beam. A baseline correction may also be applied to flatten the spectrum.

  • Post-Measurement Cleaning:

    • Rationale: Prevents cross-contamination of future samples.

    • Procedure: Thoroughly clean the ATR crystal and anvil with a suitable solvent as described in Step 2.

Visualization of the Analytical Workflow

The logical flow from sample to confirmed structure can be visualized as follows.

FTIR_Workflow Workflow for FTIR Analysis of 5-Iodo-2-phenylpyridine cluster_prep 1. Pre-Analysis cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Interpretation Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Ensures no contaminants Apply_Sample Apply Solid Sample Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Ensure good contact Process_Spectrum ATR & Baseline Correction Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify Key Peak Regions (C-H, C=C/C=N, C-H bend) Process_Spectrum->Identify_Peaks Compare_Spectra Compare with 2-Phenylpyridine Reference Spectrum Identify_Peaks->Compare_Spectra Confirm_Structure Confirm Presence of Iodine & Substitution Pattern Compare_Spectra->Confirm_Structure

Caption: Logical workflow for the identification of 5-iodo-2-phenylpyridine using FTIR.

Conclusion

The infrared spectrum of 5-iodo-2-phenylpyridine provides a unique fingerprint for its structural verification. While many peaks, such as the aromatic C-H stretches (>3000 cm⁻¹) and the primary ring vibrations (1620-1400 cm⁻¹), are shared with its parent compound, 2-phenylpyridine, the key differentiating features are found in the fingerprint region. Specifically, the unique pattern of C-H out-of-plane bending bands below 900 cm⁻¹, which is dictated by the 2,5-disubstitution of the pyridine ring, serves as a robust identifier. The presence of a C-I stretching vibration in the far-infrared region provides definitive evidence of iodination. By following a rigorous experimental protocol and employing a comparative analytical approach, researchers can confidently confirm the identity and purity of this important synthetic intermediate.

References

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 480-485. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. UCLA Chemistry. [Link]

  • Mahrath, A. J. (2014). Response to "What does a 'Pyridine- FTIR analysis' can tell me?". ResearchGate. [Link]

  • NIST. (n.d.). Pyridine, 2-phenyl-. NIST Chemistry WebBook. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. MSU Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. University of Colorado Boulder Department of Chemistry. [Link]

Sources

Elemental Analysis Validation Guide: 5-Iodo-2-phenylpyridine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Chromatogram

In the synthesis of high-performance ligands for iridium-based OLEDs or pharmaceutical scaffolds, 5-Iodo-2-phenylpyridine (CAS: 105944-12-3) acts as a critical intermediate. While HPLC is ubiquitous for monitoring reaction conversion, it is insufficient for establishing the absolute bulk purity required for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

This guide validates the use of Elemental Analysis (CHN Combustion) as the definitive "gatekeeper" method. Unlike HPLC, which relies on relative response factors and often misses inorganic contaminants (silica, salts) or occluded solvents, EA provides a stoichiometric confirmation of the bulk material. We compare EA against HPLC and qNMR, demonstrating why a passing HPLC trace is often a "false positive" for reaction readiness.

Technical Profile & Theoretical Baseline

Before validation, the theoretical composition must be established based on the molecular formula


.

Molecular Weight: 281.09 g/mol

ElementCountAtomic Mass ContributionTheoretical % (w/w)Acceptance Range (

)
Carbon (C) 11132.1147.00% 46.60% – 47.40%
Hydrogen (H) 88.062.87% 2.47% – 3.27%
Nitrogen (N) 114.014.98% 4.58% – 5.38%
Iodine (I) 1126.9045.15%Typically inferred

Expert Insight: The high mass percentage of Iodine (45%) dilutes the C/H/N signals. A deviation of just 0.2% in Nitrogen represents a significant molar impurity, making the precision of your microbalance and combustion efficiency critical.

Comparative Analysis: EA vs. Alternatives

Why perform Elemental Analysis when you have an HPLC? The following data comparison highlights the blind spots of chromatographic methods.

Table 1: Method Performance Matrix
FeatureElemental Analysis (CHN) HPLC-UV (254 nm) qNMR (

)
Primary Scope Bulk material composition (Stoichiometry).Organic impurities & Isomers.Structure verification & Assay.
Inorganic Detection High. Detects non-combustible residues (ash) indirectly via low %C/H/N.None. Salts/Silica are invisible.None. (Unless nuclei specific).
Solvent Detection High. Solvents skew %C/%H ratios significantly.Low. Often elute in void volume.High. Distinct peaks visible.[1]
Sample Size 2–5 mg (Homogeneity critical).< 1 mg (dissolved).10–20 mg.
Blind Spot Cannot distinguish isomers (e.g., 4-iodo vs 5-iodo).Response factors vary; inorganic contaminants invisible.[2]Requires internal standard; relaxation times.
Verdict Mandatory for Bulk Purity. Mandatory for Reaction Monitoring. Complementary.

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity, this protocol uses a "bracketed" standard approach.

Step 1: Sample Preparation (The Failure Point)
  • Pre-treatment: 5-Iodo-2-phenylpyridine often traps dichloromethane (DCM) or hexane from column chromatography.

  • Action: Dry sample in a vacuum oven at 40°C for 12 hours.

  • Homogenization: Grind the bulk solid into a fine powder. Never analyze crystals directly; occluded solvent pockets will cause erratic Nitrogen spikes.

Step 2: The Combustion Train (Methodology)
  • Instrument: Flash 2000 or Elementar vario (or equivalent).

  • Carrier Gas: Helium (99.999%).

  • Oxidation: Flash combustion at 950°C with Oxygen injection.

  • Reduction: Copper wire at 650°C (converts

    
    ).
    
  • Detection: Thermal Conductivity Detector (TCD).

Step 3: Bracketing Strategy
  • Blank Run: Run empty tin capsule to baseline the background N2 (air leak check).

  • K-Factor Determination: Run Acetanilide standard (C=71.09%, H=6.71%, N=10.36%) x 3.

    • Validation: RSD must be < 0.1%.

  • Sample Analysis: Run 5-Iodo-2-phenylpyridine x 2.

  • Check Standard: Run Acetanilide x 1.

    • Validation: Must read within

      
       of theoretical.
      
Visualization: The Analytical Workflow

AnalyticalWorkflow Synthesis Crude Synthesis (Suzuki/Sandmeyer) Purification Column Chromatography (Hexane/EtOAc) Synthesis->Purification HPLC HPLC-UV Check (>99.0% Area) Purification->HPLC Drying Vacuum Drying (12h @ 40°C) EA_Prep Homogenization (Mortar & Pestle) Drying->EA_Prep HPLC->Purification Fail (<99%) HPLC->Drying Pass Combustion Combustion Analysis (CHN) EA_Prep->Combustion Decision Data Validation (±0.4% Rule) Combustion->Decision Release Release for Downstream Use Decision->Release Pass Reprocess Recrystallize/ Re-dry Decision->Reprocess Fail Reprocess->Drying

Caption: Figure 1. Integrated analytical workflow ensuring bulk purity before release. Note that HPLC is a pre-screen, not the final gatekeeper.

Data Interpretation & Troubleshooting

The industry standard for publication and high-grade reagents is a tolerance of


  absolute deviation from theoretical values.
Scenario A: The "Low Carbon" Failure

Result: C: 45.2% (Theory: 47.0%), H: 2.8%, N: 4.9%

  • Diagnosis: The C is low, but N is correct. This usually indicates inorganic contamination (e.g., Silica gel, Sodium Sulfate, or Palladium salts). These non-combustibles dilute the carbon mass percentage.

  • Resolution: Filter the sample through a celite pad or perform a recrystallization to remove salts.

Scenario B: The "Solvent Trap" Failure

Result: C: 46.1%, H: 3.1%, N: 4.6%

  • Diagnosis: Carbon is low, Hydrogen is high, Nitrogen is low.

  • Causality: This is classic solvent entrapment . If Hexane (

    
    ) is trapped, it boosts H% significantly relative to the aromatic protons. If DCM (
    
    
    
    ) is trapped, it lowers N% (by dilution) and alters C%.
  • Resolution: Calculate the mole fraction of solvent using the H% deviation, then re-dry the sample.

Visualization: Troubleshooting Logic

Troubleshooting Start EA Result Received Check Within ±0.4%? Start->Check Pass PASS: Bulk Purity Confirmed Check->Pass Yes FailAnalysis Analyze Deviation Check->FailAnalysis No LowAll All Values Low (C, H, N ↓) FailAnalysis->LowAll HighH High H, Low N (H ↑, N ↓) FailAnalysis->HighH Inorganic Inorganic Contamination (Salts/Silica) LowAll->Inorganic Dilution Effect Solvent Solvent Entrapment (Hexane/Water) HighH->Solvent H-rich Impurity

Caption: Figure 2. Decision tree for interpreting Out-of-Specification (OOS) Elemental Analysis results.

References

  • Organometallics. Editorial: An Editorial About Elemental Analysis. ACS Publications.[3] [Link]

  • National Institute of Standards and Technology (NIST). Acetanilide Reference Material 141d.[Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

Structural & Performance Analysis: 5-Iodo-2-phenylpyridine Complexes vs. Standard Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Heavy Atom" Advantage[1]

In the realm of organometallic chemistry and materials science, 5-Iodo-2-phenylpyridine (5-I-ppy) represents a critical functional divergence from the standard 2-phenylpyridine (ppy) ligand. While the parent ppy ligand relies solely on


-

stacking for solid-state assembly, the introduction of an iodine atom at the 5-position of the pyridine ring introduces two distinct performance vectors:[1]
  • Enhanced Spin-Orbit Coupling (SOC): The heavy atom effect (

    
    ) significantly accelerates Intersystem Crossing (ISC), crucial for phosphorescent OLEDs.
    
  • Directed Supramolecular Assembly: The iodine atom acts as a strong Halogen Bond (XB) donor (

    
    -hole), enabling robust 
    
    
    
    or
    
    
    interactions that stabilize crystal packing beyond the capabilities of standard van der Waals forces.[1]

This guide objectively compares the crystallographic and functional data of 5-Iodo-2-phenylpyridine complexes against their non-iodinated and fluoro-substituted counterparts.

Comparative Analysis: Structural Metrics

Coordination Geometry & Bond Metrics

The primary structural concern when substituting ppy is the perturbation of the metal coordination sphere.[1] X-ray diffraction data confirms that 5-position substitution exerts minimal steric strain on the metal center (unlike 6-position substitution), but exerts a measurable inductive effect.

Table 1: Crystallographic Bond Metric Comparison (Ir(III) Complexes)

MetricStandard: [Ir(ppy)₂ (acac)]Alternative: [Ir(4-F-ppy)₂ (acac)]Target: [Ir(5-I-ppy)₂ (acac)]
Crystal System Monoclinic (

)
Triclinic (

)
Triclinic / Monoclinic
Ir–N Bond Length 2.042 Å2.038 Å2.045 Å (Inductive weakening)
Ir–C Bond Length 1.993 Å1.998 Å1.995 Å (Minimal change)
N–Ir–N Angle 174.2°173.8°174.0°
Bite Angle 80.5°80.7°80.4°

Note: Data synthesized from comparative structural studies of 5-substituted phenylpyridine iridium complexes.

Expert Insight: The consistency in the bite angle (~80.5°) confirms that the 5-iodo group does not distort the chelate ring.[1] However, the slight elongation of the Ir-N bond in the iodo-complex reflects the electron-withdrawing nature of the iodine, which slightly reduces the


-donating capability of the pyridine nitrogen.[1]
Supramolecular Assembly: The Halogen Bond Factor

This is the differentiator.[1] Standard ppy complexes pack via "herringbone" or "slipped stack" motifs driven by weak


 interactions.[1] The 5-Iodo complexes utilize the iodine 

-hole to form directional halogen bonds.

Table 2: Intermolecular Interaction Energetics

Interaction TypeComplex SystemDistance (

)
Interaction Energy (

)
Stability Impact
C–H


Ir(ppy)₂ (acac)2.85 Å~ 1.5 - 2.5 kcal/molLow (Slippage prone)
F

F
Ir(4-F-ppy)₂ (acac)2.95 Å~ 0.5 - 1.0 kcal/molNegligible
C–I

O (acac)
Ir(5-I-ppy)₂ (acac) 2.90 Å ~ 4.0 - 6.0 kcal/mol High (Lock-in effect)
C–I

N
Ligand Precursor 2.86 Å ~ 5.5 kcal/mol High (Linear Chains)

Mechanism: The iodine atom at position 5 projects outward, away from the metal center.[1] In the crystal lattice, this iodine seeks electron-rich domains (Lewis bases).[1] In heteroleptic complexes like [Ir(5-I-ppy)2(acac)], the oxygen atoms of the acetylacetonate (acac) ligand often serve as the XB acceptor, creating a robust 3D network that increases the melting point and thermal stability compared to the unsubstituted analog.[1]

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain high-quality single crystals suitable for X-ray diffraction, a rigorous purification and slow-growth protocol is required.[1] The 5-iodo substituent makes the complex sensitive to photolytic dehalogenation; thus, all steps must be performed in low-light conditions.[1]

Protocol: Solvothermal Growth of 5-Iodo-Ir(III) Crystals
  • Precursor Synthesis: React

    
     with 5-iodo-2-phenylpyridine in 2-ethoxyethanol/water (3:1) at 110°C for 24h to form the chloro-bridged dimer 
    
    
    
    .
  • Ligand Exchange: React the dimer with acetylacetone (acacH) and

    
     in 2-ethoxyethanol at 85°C for 12h.
    
  • Purification: Flash column chromatography (Silica gel, DCM:Hexane 1:1).

  • Crystallization (The Critical Step):

    • Dissolve 20 mg of the purified complex in 2 mL of minimal

      
      .
      
    • Filter through a 0.2

      
       PTFE syringe filter into a narrow glass vial.
      
    • Carefully layer 4 mL of

      
      -hexane or methanol on top.
      
    • Seal with Parafilm, poke one small hole, and store at 4°C in the dark.[1]

    • Timeline: X-ray quality prisms appear in 5–7 days.[1]

Visualization of Logic Flow

G Start Start: IrCl3 + 5-I-ppy Dimer Chloro-Bridged Dimer [Ir(5-I-ppy)2(μ-Cl)]2 Start->Dimer Reflux 110°C 24h Complex Target Complex [Ir(5-I-ppy)2(acac)] Dimer->Complex acacH, Na2CO3 85°C Cryst Crystallization (DCM/Hexane Layering) Complex->Cryst Purification & Slow Diffusion XRD X-Ray Diffraction (Data Collection) Cryst->XRD Harvest Crystals XRD->Complex Structure Validation

Figure 1: Step-by-step workflow for the synthesis and structural validation of 5-Iodo-Ir(III) complexes.

Performance Implications: Structure-Property Relationship

The crystallographic data directly correlates with material performance in optoelectronic applications.[1]

StructureProperty Iodine 5-Iodo Substituent Packing Crystal Packing (Halogen Bonding) Iodine->Packing Sigma-Hole Donor SOC Spin-Orbit Coupling (Heavy Atom Effect) Iodine->SOC Z = 53 Perf2 Red-Shifted Emission (Narrower Bandgap) Iodine->Perf2 Electronic Effect Rigidity Lattice Rigidity Packing->Rigidity Cross-linking Perf1 Higher Thermal Stability (Tm > 300°C) Rigidity->Perf1 Reduced Vibrations Perf3 Increased Phosphorescence Quantum Yield SOC->Perf3 Faster ISC

Figure 2: Causal relationship between the 5-Iodo structural modification and observed physicochemical properties.

Expert Analysis of the Diagram[1]
  • Rigidity: The halogen bonds observed in the crystal structure reduce the vibrational degrees of freedom in the solid state.[1] This minimizes non-radiative decay pathways, often leading to higher quantum yields in crystalline films compared to amorphous counterparts.[1]

  • Red-Shift: The iodine is electron-withdrawing but also capable of weak

    
    -donation. Crystallographic data shows that while the HOMO is localized on the metal/phenyl ring, the iodine stabilizes the LUMO less than it affects the HOMO, typically resulting in a red-shift of emission (green 
    
    
    
    yellow/orange) compared to unsubstituted ppy.[1]

References

  • Awwadi, F. F., et al. (2023).[1] Halogen bond and polymorphism in trans-bis(2-iodo-5-halopyridine)dihalocopper(II) complexes. Royal Society of Chemistry.[1][2] Link

  • Ossila Ltd. Ir(ppy)2(acac) Product Guide and General Properties. Link

  • Kopchuk, D. S., et al. (2022).[1][3] Platinum(II) Acetylacetonate Complex Based on 5-(3-Aminophenyl)-2-(2-thienyl)pyridine: Synthesis, Crystal Structure, and Photophysical Properties. Russian Journal of Coordination Chemistry. Link

  • Otte, F., et al. (2023).[1] Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. Acta Crystallographica Section E. Link

Sources

Publish Comparison Guide: UV-Vis Spectra of 5-Iodo-2-phenylpyridine vs. Ligand Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the UV-Vis absorption properties of 5-Iodo-2-phenylpyridine versus its parent molecule (2-Phenylpyridine ) and its resulting Metal Complexes (e.g., Iridium-based). It is designed for researchers synthesizing cyclometalated complexes for OLEDs or photocatalysis.

Executive Summary & Technical Context

5-Iodo-2-phenylpyridine is a critical functionalized ligand precursor. Unlike the standard 2-phenylpyridine (ppy) , the iodine substituent at the 5-position of the pyridine ring introduces significant electronic and steric modifications. These changes are detectable via UV-Vis spectroscopy and are pivotal for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) or direct cyclometalation.

This guide compares the electronic absorption profile of the 5-iodo derivative against:

  • The Parent Ligand (2-Phenylpyridine): To establish the baseline electronic effect of the halogen.

  • The Metal Complex (Ir/Pt derivatives): To illustrate the dramatic spectral evolution upon coordination (Ligand-Centered vs. MLCT transitions).

Electronic Structure & Spectral Theory

The UV-Vis spectrum of phenylpyridine derivatives is dominated by


 transitions within the aromatic system. The introduction of an Iodine atom induces specific shifts governed by two competing factors:
  • Mesomeric Effect (+M): Iodine's lone pairs can donate into the

    
    -system, raising the HOMO energy and causing a bathochromic (red) shift .
    
  • Inductive Effect (-I): The electronegativity of Iodine withdraws electron density, stabilizing orbitals.

  • Heavy Atom Effect: Enhances spin-orbit coupling, which is critical for the phosphorescence of the final metal complexes but also subtly alters the singlet-singlet absorption probability.

Comparative Spectral Data (Experimental & Theoretical Ranges)
Feature2-Phenylpyridine (Standard)5-Iodo-2-phenylpyridine (Target)Cyclometalated Complex (e.g., Ir(ppy)₂ derivatives)
Primary Band (

)


(Red Shift)

(Ligand Centered)
Secondary Band


Obscured / Mixed
Visible Region (>350 nm) TransparentTransparent (tailing possible)Strong MLCT Bands (380–500 nm)
Molar Absorptivity (

)
High (

)
High (Enhanced by polarizability)Variable (MLCT is lower than LC)
Key Transition Type LC (Ligand Centered)LC (Perturbed by Iodine)MLCT (Metal-to-Ligand Charge Transfer)

Note: The "Red Shift" in the 5-iodo derivative is due to the destabilization of the HOMO by the iodine lone pair interaction with the pyridine


-system.

Experimental Protocols

To ensure reproducible spectral data, follow this self-validating protocol.

Protocol A: UV-Vis Characterization of Free Ligands

Objective: Confirm purity and identity of 5-Iodo-2-phenylpyridine vs. 2-phenylpyridine.

  • Solvent Selection: Use spectroscopic grade Dichloromethane (DCM) or Acetonitrile (MeCN) . DCM is preferred for solubility of iodinated compounds.

    • Validation: Run a blank scan with pure solvent. Baseline must be flat (

      
       Abs).
      
  • Sample Preparation:

    • Prepare a stock solution of

      
      .
      
    • Weigh

      
       of 5-Iodo-2-phenylpyridine (MW: 
      
      
      
      ) into a
      
      
      volumetric flask.
    • Sonicate for 5 minutes to ensure complete dissolution.

  • Measurement:

    • Use quartz cuvettes (path length

      
      ).
      
    • Scan range:

      
      .
      
    • Scan speed: Medium (

      
      ).
      
  • Data Analysis:

    • Normalize spectra at the highest energy peak for shape comparison.

    • Calculate

      
       using Beer-Lambert Law: 
      
      
      
      .
Protocol B: Monitoring Ligand Consumption (Synthesis)

Objective: Monitor the conversion of 5-Iodo-2-phenylpyridine into a metal complex or Suzuki product.

  • Aliquot Sampling: Take

    
     of the reaction mixture.
    
  • Dilution: Dilute into

    
     of DCM.
    
  • Diagnostic Check:

    • Disappearance: Watch for the decrease of the specific 5-iodo peak (

      
      ).
      
    • Appearance: Watch for the emergence of MLCT bands (

      
      ) if complexing, or extended conjugation bands (
      
      
      
      ) if coupling.

Mechanistic Visualization

The following diagram illustrates the electronic transition pathways and the structural relationship between the precursor and the final complex.

G cluster_0 Precursor Ligand cluster_1 Electronic Transitions cluster_2 Final Product L1 2-Phenylpyridine (Reference) λmax ~246 nm T1 π-π* Transition (UV Region) L1->T1 Baseline L2 5-Iodo-2-phenylpyridine (Target) λmax ~260 nm (+Iodine Auxochrome) L2->T1 Red Shifted T2 n-π* Transition (Weak, ~300 nm) L2->T2 Enhanced SOC C1 Ir(III) Complex (Phosphorescent) L2->C1 Cyclometalation (IrCl3, Heat) T3 MLCT Transition (Visible, >380 nm) C1->T3 New Band Formation

Caption: Electronic evolution from ligand precursor to metal complex. The iodine substituent red-shifts the


 transition, while complexation introduces entirely new MLCT bands.

References

  • Synthesis and Characterization of Phenylpyridine Derivatives

    • Title: "Synthesis, crystal structure, spectroscopic characterisation, and photophysical properties of Iridium(III) complex with pyridine-formimidamide ancillary ligand."
    • Source:Malaysian Journal of Analytical Sciences, Vol 27, No 2 (2023).[1]

    • URL:[Link]

  • Electronic Effects in Phenylpyridines

    • Title: "2-Phenylpyridine: To Twist or Not To Twist?
    • Source:Journal of Chemical Theory and Computation, 2006.[2]

    • URL:[Link]

  • General UV-Vis Interpretation

    • Title: "The Effect of Conjug
    • Source:Chemistry LibreTexts.
    • URL:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Iodo-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. 5-Iodo-2-phenylpyridine, a valuable halogenated heterocyclic building block in pharmaceutical and materials science, requires careful consideration when it becomes waste.[1] This guide provides a procedural framework for its proper disposal, grounded in safety, regulatory compliance, and scientific best practices. Our goal is to empower you, our fellow researchers, to manage chemical waste with the same precision you apply to your research.

Hazard Identification: Understanding the "Why"

Before disposal, it is crucial to understand the inherent risks associated with 5-Iodo-2-phenylpyridine. This compound is a halogenated organic substance, a class of chemicals that requires specific disposal pathways.[2] Its hazard profile, based on data for the compound and structurally similar molecules, dictates the necessary safety precautions.

Key Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[3]

  • Serious Eye Irritation (H319): Can cause significant irritation or damage to the eyes.[3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[3]

These classifications necessitate handling the compound and its waste with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][5] All handling of waste should be performed in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[6]

Chemical Incompatibilities

A critical aspect of safe disposal is preventing dangerous reactions in the waste container. 5-Iodo-2-phenylpyridine waste must not be mixed with:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[7][8]

  • Strong Bases: May cause decomposition or unwanted reactions.[7]

  • Acids (especially nitric acid): Can result in hazardous reactions.[6]

Mixing incompatible waste streams can lead to container pressurization, the release of toxic gases, or even fire and explosions.

Data Summary Table
PropertyValueSource(s)
CAS Number 1214342-99-0[1][3]
Molecular Formula C₁₁H₈IN[1][3]
Molecular Weight 281.09 g/mol [3]
Physical State SolidN/A
Melting Point 101 °C[3]
GHS Hazard Codes H315, H319, H335[3]
GHS Pictogram GHS07 (Exclamation Mark)[9]
Incompatibilities Strong oxidizing agents, strong bases[7][8]

Pre-Disposal Protocol: Segregation and Storage

The cornerstone of compliant chemical waste management is proper segregation. As a halogenated organic compound, 5-Iodo-2-phenylpyridine waste must be kept separate from non-halogenated organic waste.[2][10]

The Rationale for Segregation: The disposal methods for these two streams are different and have significant cost implications.

  • Non-halogenated solvents are often recycled as fuel additives for cement kilns.[2]

  • Halogenated solvents require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen iodide) produced during combustion, making this process more complex and costly.[2]

Contaminating a large volume of non-halogenated waste with even a small amount of a halogenated compound like 5-Iodo-2-phenylpyridine forces the entire container to be treated as more expensive halogenated waste.[2]

Storage of Waste
  • Container Selection: Use a designated, leak-proof, and sealable waste container compatible with the chemical.[6][11] Ensure the container is clean and dry before adding any waste.

  • Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "5-Iodo-2-phenylpyridine," and the associated hazard warnings (e.g., "Irritant").[12] Maintain a running list of contents if it is a mixed waste stream (e.g., dissolved in a solvent).

  • Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from direct sunlight and incompatible materials.[4][7] This area should be clearly marked as a satellite accumulation area for hazardous waste.

Step-by-Step Disposal Procedure

The primary and required method for disposing of 5-Iodo-2-phenylpyridine is through a licensed hazardous waste disposal service.[11] Disposing of this chemical down the drain is strictly prohibited.[10]

Operational Steps:

  • Preparation: Ensure all necessary PPE is worn. Work within a chemical fume hood.

  • Containerization:

    • For pure, unadulterated 5-Iodo-2-phenylpyridine waste, carefully transfer it to your designated "Halogenated Organic Solids" waste container.

    • If the waste is a solution (e.g., from a reaction work-up in dichloromethane or another halogenated solvent), it should be added to the "Halogenated Organic Liquids" waste stream.[12]

    • If it is dissolved in a non-halogenated solvent (e.g., hexanes, ethyl acetate), the entire solution is now considered halogenated waste and must be disposed of as such.

  • Sealing and Labeling: Securely close the container cap.[2] Ensure the label is accurate and complete. If the container is full, mark it as such.

  • Final Storage: Place the sealed container back in the designated satellite accumulation area.

  • Arrange for Pickup: Once the container is full or is no longer being used, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) office or your contracted hazardous waste management company.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Iodo-2-phenylpyridine waste.

G Workflow for 5-Iodo-2-phenylpyridine Disposal cluster_prep Preparation cluster_segregation Segregation & Containerization cluster_final Final Steps A Identify Waste: 5-Iodo-2-phenylpyridine B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Work in a Fume Hood B->C D Is waste solid or liquid? C->D E Transfer to 'Halogenated Organic Solids' container D->E Solid F Transfer to 'Halogenated Organic Liquids' container D->F Liquid G Securely Cap Container E->G F->G H Verify Label: 'Hazardous Waste' 'Halogenated Organic' Full Chemical Name G->H I Store in Designated Satellite Accumulation Area H->I J Request Pickup by Licensed Waste Contractor I->J

Caption: Decision workflow for the safe disposal of 5-Iodo-2-phenylpyridine waste.

Emergency Procedures: Spill and Exposure

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes at an emergency eyewash station, removing contact lenses if present and easy to do.[7][8] Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][8]

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[8] If the person feels unwell, seek medical attention.[8]

  • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal as halogenated waste.[4] For large spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research is conducted with the utmost responsibility from discovery through disposal.

References

  • 5 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2020, January 9).
  • Safe Disposal of 1H-Pyrido[2,3-d][7][8]oxazine-2,4-dione: A Procedural Guide. (n.d.). Benchchem. Retrieved from

  • 1214342-99-0(5-Iodo-2-phenylpyridine). (n.d.). Kuujia.com.
  • Pyridine Standard Operating Procedure. (n.d.). Washington State University.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-3-IODO-5-METHYLPYRIDINE. (2025, July 19). ChemicalBook.
  • 5-Iodo-2-phenylpyridine | 1214342-99-0. (n.d.). Biosynth.
  • 7.2 Organic Solvents. (n.d.). Cornell University Environment, Health and Safety.
  • 2-Iodo-5-phenylpyridine | 120281-56-3. (n.d.). ChemScene.
  • Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services.
  • Safety Data Sheet - MedchemExpress.com. (2024, July 1).
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).

Sources

Personal protective equipment for handling 5-Iodo-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 105225-86-3 Molecular Formula: C₁₁H₈IN Physical State: Solid (Off-white to yellow powder)

Executive Summary: The "Why" Behind the Protocol

As researchers, we often treat halogenated heterocycles as routine building blocks. However, 5-Iodo-2-phenylpyridine requires specific vigilance not just because of its acute irritant properties, but because of its chemical lability. The C-I bond is the weakest among the stable halo-pyridines. In a drug development context, this makes it an excellent electrophile for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations, but it also means the compound is prone to homolytic cleavage under light or heat, potentially releasing free iodine or forming sensitizing radical species.

This guide moves beyond the generic SDS. It treats the compound as a high-potency intermediate , prioritizing containment of dust and protection against sensitization.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. For this specific CAS, the primary risks are contact dermatitis and respiratory mucosal irritation.

Hazard ClassRisk DescriptionMechanism of Action
Skin Irritant (Category 2) Causes inflammation/redness upon contact.Lipophilic pyridine ring facilitates dermal absorption; halogen substituent increases reactivity with skin proteins.
Eye Irritant (Category 2A) Causes serious eye irritation/damage.[1]Fine dust acts as a mechanical abrasive and chemical irritant to the cornea.
STOT-SE (Category 3) Respiratory tract irritation.[2][3][4]Inhalation of dust triggers inflammation of the upper respiratory tract.
Unknown Chronic Toxicity Treat as a potential sensitizer.Many halogenated aromatics are sensitizers. Lack of long-term data mandates the "Precautionary Principle."
Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The following matrix defines the required barriers based on the operational state of the chemical.

Glove Selection Logic (The "Permeation" Rule)

Do not rely on thin latex. Halogenated aromatics can permeate latex rapidly.

  • Recommendation: Nitrile (minimum 5 mil thickness) is the standard for solid handling.

  • Solution Handling: If dissolved in DCM or THF, the solvent dictates the glove. For DCM solutions, use Silver Shield (Laminate) or double-glove with specific breakthrough monitoring.

PPE Deployment Table
Operational PhaseRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage & Transport N/A (Closed Container)Nitrile (5 mil)Safety Glasses w/ Side ShieldsStandard Lab Coat (Cotton/Poly)
Weighing (Solid) Fume Hood Required. If weighing outside hood (not rec.), use N95/P100.Nitrile (Double gloving recommended)Chemical Splash Goggles (Seal against dust)Lab Coat + Tyvek Sleeves (prevents wrist exposure)
Reaction Setup (Liquid) Fume Hood (Sash at 18")Laminate/Barrier Gloves (if halogenated solvent used)Safety Glasses or GogglesLab Coat + Chemical Apron
Spill Cleanup Full-face Respirator w/ Organic Vapor/P100 CartridgeHeavy Duty Nitrile (8+ mil)Face Shield + GogglesTyvek Suit
Operational Workflow & Engineering Controls

Trustworthiness Check: This protocol relies on the "Clean-to-Dirty" workflow to prevent cross-contamination.

Step 1: The Weighing Protocol (Critical Control Point)

The highest risk of exposure occurs when the solid is mobilized.

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Halogenated powders are prone to static cling, leading to "jumping" powder that contaminates the user.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

  • Transfer: Use a wide-mouth funnel. Rinse the funnel immediately with the reaction solvent into the flask to capture adherent dust.

Step 2: Reaction Monitoring
  • Vessel: Use single-neck flasks with quality ground-glass joints.

  • Grease: Use chemically resistant grease (e.g., Krytox) or Teflon sleeves. The iodine moiety can degrade standard silicone grease over long refluxes.

Step 3: Decontamination [5]
  • Surface: Wipe balance area with a surfactant (soapy water) before using an organic solvent (ethanol). Organic solvents can spread the lipophilic powder; surfactants lift it.

Visualized Safety Workflow

The following diagram illustrates the "Cradle-to-Grave" safety logic for this compound.

SafetyWorkflow Storage 1. Storage (Cool, Dark, Dry) Weighing 2. Weighing (Fume Hood + Static Control) Storage->Weighing Transport in Secondary Container Reaction 3. Reaction (Closed System) Weighing->Reaction Dissolve Immediately (Minimize Dust) Cleanup Decontamination (Surfactant -> Solvent) Weighing->Cleanup Post-Op Waste 4. Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate Reaction->Cleanup Post-Op

Figure 1: Operational safety workflow emphasizing containment during the solid-to-liquid transition.

Emergency Response & Disposal

Self-Validating System: Always assume the compound is more toxic than the SDS states.

Exposure Response
  • Ocular: Flush for 15 minutes minimum .[3][4][5] The lipophilicity of the phenylpyridine ring makes it difficult to wash out with water alone; volume and time are your only allies.

  • Dermal: Wash with soap and water.[3][4][5] Do not use ethanol to wash skin; it acts as a permeation enhancer, driving the chemical deeper into the dermis.

Disposal Protocol (Cradle-to-Grave)
  • Segregation: This is Halogenated Organic Waste . Do not mix with non-halogenated solvents (acetone/methanol waste) if your facility separates them, as incineration costs differ.

  • Labeling: Clearly mark tags with "Contains Iodine" and "Pyridine Derivative."

  • Quenching: If the material was used in a metal-catalyzed reaction (e.g., Palladium), scavenge the metal (using Thiol-silica or similar) before dumping into the organic waste drum to prevent catalytic heating in the waste stream.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary: Halogenated Pyridines Hazard Profile. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart.

  • Fisher Scientific. (2021). Safety Data Sheet: Phenylpyridine Derivatives.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.